2-Benzyloxy-5-chlorophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-phenylmethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNZCTRVSFASBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Benzyloxy-5-chlorophenol solubility in methanol and DMSO
An In-depth Technical Guide to the Solubility of 2-Benzyloxy-5-chlorophenol in Methanol and Dimethyl Sulfoxide (DMSO)
Authored by: A Senior Application Scientist
This document provides a comprehensive technical overview of the solubility characteristics of 2-benzyloxy-5-chlorophenol in two common laboratory solvents: methanol (a polar protic solvent) and dimethyl sulfoxide (DMSO), a polar aprotic solvent. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution for applications ranging from organic synthesis to high-throughput screening. We will delve into the theoretical underpinnings of its solubility based on molecular structure and conclude with a robust, field-proven experimental protocol for its quantitative determination.
Theoretical Solubility Profile: A Molecular Perspective
The solubility of a compound is governed by the principle of "like dissolves like," which is a direct consequence of the intermolecular forces between the solute and the solvent molecules[1]. To predict the solubility of 2-benzyloxy-5-chlorophenol, we must first analyze its structure and the properties of the selected solvents.
Solute Analysis: 2-Benzyloxy-5-chlorophenol
2-Benzyloxy-5-chlorophenol (MW: 234.68 g/mol ) is a multifaceted molecule with distinct regions of varying polarity[2].
-
Polar Moieties: The phenolic hydroxyl (-OH) group is highly polar and capable of acting as a hydrogen bond donor. The ether linkage (-O-) and the chloro-substituent (-Cl) also contribute to the molecule's polarity through dipole-dipole interactions.
-
Non-polar Moieties: The two aromatic rings (the phenol ring and the benzyl group ring) are non-polar and will primarily interact via London dispersion forces[3][4].
This dual nature suggests that the compound will require a solvent capable of engaging in multiple types of intermolecular interactions.
Solvent Analysis: Methanol vs. DMSO
The choice of solvent is critical and will dictate the extent to which the solute can be dissolved.
| Property | Methanol (CH₃OH) | Dimethyl Sulfoxide (DMSO) ((CH₃)₂SO) |
| Type | Polar Protic | Polar Aprotic |
| Relative Polarity | 0.762[5] | 0.444[5] |
| Dielectric Constant (ε) | 33.0[6] | 47.24[6] |
| Hydrogen Bond Donor | Yes[7][8] | No |
| Hydrogen Bond Acceptor | Yes (Oxygen lone pairs)[7][8] | Yes (Strongly, via Sulfoxide Oxygen)[9][10] |
Methanol is a polar, protic solvent capable of both donating and accepting hydrogen bonds[7][8]. Its small size and hydroxyl group make it highly effective at solvating polar functional groups.
DMSO is a highly polar, aprotic solvent. Its high dielectric constant makes it excellent at dissolving polar compounds[6]. While it cannot donate hydrogen bonds, the oxygen atom of the sulfoxide group is a very strong hydrogen bond acceptor[10][11].
Predicted Interactions and Solubility
-
In Methanol: We predict favorable solubility. The primary interaction will be strong hydrogen bonding between the phenolic -OH of the solute and the -OH of methanol molecules[12]. Methanol will act as both a donor and acceptor, effectively solvating the most polar part of the solute. The non-polar benzyl group may slightly limit the maximum solubility compared to a smaller, more polar molecule.
-
In DMSO: We also predict favorable, and likely higher, solubility. The potent hydrogen bond accepting capability of the DMSO oxygen will lead to a very strong interaction with the solute's phenolic proton[11]. Furthermore, DMSO's large dipole moment can effectively solvate the polar regions of the molecule, while its methyl groups can engage in London dispersion forces with the aromatic rings[10].
Diagram of Predicted Molecular Interactions
Caption: Predicted intermolecular forces driving solubility.
Experimental Protocol for Equilibrium Solubility Determination
To obtain reliable and reproducible quantitative data, the shake-flask method is the gold-standard and most widely accepted technique for determining equilibrium solubility[1][13]. This protocol ensures that the solution has reached saturation, providing a true measure of the compound's solubility at a given temperature.
Causality Behind Experimental Choices
-
Using Excess Solid: This is the cornerstone of the method. It guarantees that the solvent is fully saturated and that a dynamic equilibrium exists between the dissolved and undissolved states[1]. Without an excess, you would only be determining if a certain concentration is soluble, not what the maximum solubility is.
-
Prolonged Equilibration: Many complex organic molecules can take a significant amount of time to reach their true solubility equilibrium. Short incubation times, especially for crystalline solids, can lead to a drastic underestimation of solubility. A 24-72 hour period is standard to mitigate this[1].
-
Temperature Control: Solubility is a temperature-dependent property. Conducting the experiment in a temperature-controlled shaker or incubator is non-negotiable for data consistency and accuracy.
-
Separation Method: Centrifugation followed by filtration through a chemically inert syringe filter (e.g., PTFE) is crucial. This two-step process ensures the complete removal of all undissolved microparticulates from the saturated supernatant without the filter becoming clogged. The choice of a non-adsorbing filter material prevents loss of the dissolved analyte[1].
-
Quantification by HPLC: High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique due to its high sensitivity, specificity, and accuracy. It allows for precise quantification of the analyte and can separate it from any potential impurities or degradation products that might interfere with other methods like UV-Vis spectroscopy[1].
Workflow for Shake-Flask Solubility Determination
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Safety Data Sheet (SDS) and handling precautions for 2-Benzyloxy-5-chlorophenol
An In-depth Technical Guide to the Safe Handling of 2-Benzyloxy-5-chlorophenol
This guide provides a comprehensive framework for the safe handling, storage, and disposal of 2-Benzyloxy-5-chlorophenol for researchers, scientists, and drug development professionals. As a substituted phenol, this compound warrants careful handling due to its potential toxicological properties, which are inferred from structurally related molecules. The protocols and recommendations herein are designed to empower laboratory personnel with the knowledge to mitigate risks, ensure experimental integrity, and maintain a safe research environment.
Compound Identification and Physicochemical Properties
2-Benzyloxy-5-chlorophenol is a substituted aromatic ether and phenol. Its chemical structure informs its reactivity and potential hazards. While comprehensive experimental data for this specific molecule is not widely published, its properties can be estimated based on its functional groups and data from suppliers.
| Property | Value | Source(s) |
| CAS Number | 1189360-82-4 | [1] |
| Molecular Formula | C₁₃H₁₁ClO₂ | [1] |
| Molecular Weight | 234.68 g/mol | [1] |
| IUPAC Name | 2-(Benzyloxy)-5-chlorophenol | |
| Appearance | Likely a solid at room temperature (inferred from related phenols) | |
| Purity (Typical) | ≥98% | [1] |
| Solubility | Expected to be insoluble in water and soluble in organic solvents like alcohols and benzene, similar to related compounds.[2] |
Hazard Identification and GHS Classification
| GHS Pictogram | Signal Word | Hazard Statements (H-Statements) | Precautionary Statements (P-Statements) |
| Danger | H302+H332: Harmful if swallowed or if inhaled.[3] H314: Causes severe skin burns and eye damage.[4][7][8] H317: May cause an allergic skin reaction.[3][6] H351: Suspected of causing cancer.[3][6] H361f: Suspected of damaging fertility.[3][6] H373: May cause damage to organs (e.g., kidneys, liver) through prolonged or repeated exposure.[3][5][6] H410: Very toxic to aquatic life with long lasting effects.[6] | P201: Obtain special instructions before use.[3] P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4][7][8] P273: Avoid release to the environment.[3][8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][7][8] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4][7][8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7][8] P310: Immediately call a POISON CENTER/doctor.[6][7] P501: Dispose of contents/container in accordance with local, regional, national, and international regulations.[7] |
Proactive Risk Mitigation: Engineering Controls and Storage
The cornerstone of chemical safety lies in a hierarchy of controls, prioritizing engineering solutions over procedural ones. The inherent hazards of substituted phenols—corrosivity, toxicity, and skin absorption—necessitate robust environmental controls.[9][10][11]
Engineering Controls
-
Chemical Fume Hood: All handling of 2-Benzyloxy-5-chlorophenol solid and its solutions must be conducted within a certified chemical fume hood.[10][11] This is the primary defense against inhaling hazardous dust or vapors and is non-negotiable. The causality is simple: it captures emissions at the source, preventing them from entering the user's breathing zone.
-
Ventilation: The laboratory must have adequate general ventilation to ensure sufficient air changes, which dilutes any fugitive emissions that might escape primary containment.[12]
-
Designated Work Area: A specific area within the fume hood should be designated for working with this compound to prevent cross-contamination.[13] This area should be clearly labeled.
Storage Protocol
Proper storage is crucial for maintaining chemical integrity and preventing hazardous reactions.[14][15][16]
-
Segregation: Store 2-Benzyloxy-5-chlorophenol away from incompatible materials. Phenols are incompatible with strong oxidizing agents, bases, and certain metals.[13][17] A dedicated, clearly labeled cabinet is recommended.
-
Container Integrity: Keep the container tightly sealed to prevent exposure to moisture and air.[13][14] The date of receipt and the date opened should be clearly marked on the label.[12][15]
-
Location: Store containers below shoulder height to minimize the risk of dropping and spillage.[15][16] Do not store chemicals on the floor or under sinks.[13][14]
-
Temperature: While specific data is absent, storing in a cool, dry, and well-ventilated area is a standard best practice.[13][18]
Standard Operating Procedure: Weighing and Solution Preparation
This section provides a self-validating protocol for a common laboratory task. Each step is designed to reinforce safety and ensure accuracy.
Personal Protective Equipment (PPE) Rationale
The selection of PPE is dictated by the compound's hazards. Phenol and its derivatives are readily absorbed through the skin, can cause severe burns, and are toxic.[9][11]
-
Hand Protection: Double-gloving with nitrile gloves provides splash protection for incidental contact.[10] Gloves must be inspected before use and changed immediately if contamination is suspected.[18][19]
-
Eye and Face Protection: Chemical splash goggles and a full-face shield are mandatory to protect against accidental splashes to the eyes, which could cause severe damage.[18][20]
-
Body Protection: A fully buttoned, long-sleeved lab coat must be worn.[10] An impervious apron provides an additional layer of protection against spills.[10]
Experimental Workflow: Weighing and Dissolving
Caption: Step-by-step workflow for safely weighing and dissolving 2-Benzyloxy-5-chlorophenol.
Emergency Response Protocols
Rapid and correct response during an emergency is critical to minimizing harm. All personnel must be familiar with these procedures and the location of safety equipment.
First-Aid Measures
Immediate action is required for any exposure. The goal is to remove the chemical and seek immediate medical attention.[7][20]
| Exposure Route | First-Aid Protocol |
| Inhalation | 1. Immediately move the affected person to fresh air.[20][21] 2. Keep the person calm and at rest in a position comfortable for breathing.[4][7] 3. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[21][22] 4. Seek immediate medical attention. [7][20] |
| Skin Contact | 1. Immediately begin flushing the affected area with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing and shoes.[7][23] 2. Use the emergency safety shower if the affected area is large. 3. Wash the area with soap and water after initial flushing.[20][23] 4. Seek immediate medical attention. [7][20] |
| Eye Contact | 1. Immediately flush eyes with a gentle, steady stream of water for at least 15-20 minutes, holding the eyelids open.[7][20] 2. Remove contact lenses if present and easy to do so.[7][20] 3. Seek immediate medical attention, including an ophthalmologist. [8] |
| Ingestion | 1. Do NOT induce vomiting. [7][20] 2. Rinse the mouth thoroughly with water.[7][20] 3. If the person is conscious and alert, they may drink one or two glasses of water. 4. Seek immediate medical attention. [7][20] |
Accidental Release (Spill) Response
The response to a spill depends on its scale. This logical diagram outlines the decision-making process for a solid chemical spill.
Caption: Decision-making workflow for responding to a chemical spill.
Waste Disposal
All waste containing 2-Benzyloxy-5-chlorophenol, whether solid or in solution, must be treated as hazardous waste.
-
Containers: Use separate, clearly labeled, and leak-proof containers for solid and liquid waste.
-
Labeling: Waste containers must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Do not dispose of this chemical down the drain.[8][19] All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed disposal company.[19][24]
References
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Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). Health and Safety Department. Retrieved from [Link]
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Evolve's guide to storing lab chemicals safely. (2021, September 14). Evolve. Retrieved from [Link]
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Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22). XiltriX. Retrieved from [Link]
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Material Safety Data Sheet. (2012, November 21). Capot Chemical. Retrieved from [Link]
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SAFETY DATA SHEET - Phenol. (2014, May 17). SasolTechData.com. Retrieved from [Link]
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Safety Data Sheet. (2025, July 25). Angene Chemical. Retrieved from [Link]
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ICSC 0070 - PHENOL. (2017, April). ILO. Retrieved from [Link]
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Safety data sheet. (2025, July 22). CPAchem. Retrieved from [Link]
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MATERIAL SAFETY DATA SHEET. (2013, January 9). Martin Senour. Retrieved from [Link]
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SAFETY DATA SHEET. (2024, February 14). Fisher Scientific. Retrieved from [Link]
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Phenol | EHS Fact Sheet. (n.d.). Environmental Health and Safety - University of Iowa. Retrieved from [Link]
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Phenol, dodecyl-, sulfurized, calcium salts CAS#68855-45-8. (n.d.). ChemRadar. Retrieved from [Link]
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Phenol. (2017, February 27). PubChem - NIH. Retrieved from [Link]
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IUPAC Nomenclature for 2-Benzyloxy-5-chlorophenol Derivatives: A Structural & Systematic Analysis
An In-Depth Technical Guide to the IUPAC Naming Conventions for 2-Benzyloxy-5-chlorophenol Derivatives.
Executive Summary
Precise chemical nomenclature is the bedrock of drug discovery, ensuring unambiguous communication across synthesis, patenting, and structure-activity relationship (SAR) studies. This guide deconstructs the IUPAC naming logic for 2-Benzyloxy-5-chlorophenol , a pharmacophore often found in antifungal and antimicrobial research. We provide a rigorous framework for naming its derivatives, governed by the hierarchy of functional groups, lowest-locant numbering, and alphabetical prioritization.
Structural Deconstruction of the Parent Compound
To name derivatives effectively, one must first master the parent scaffold. The name 2-Benzyloxy-5-chlorophenol is derived from three distinct structural components, ranked by IUPAC priority rules.
2.1 Component Hierarchy
The IUPAC "Blue Book" (P-41) establishes a strict seniority of functional groups. For this molecule, the hierarchy dictates the parent name and the numbering direction.[1]
| Rank | Functional Group | Structure | IUPAC Status | Role in Name |
| 1 | Hydroxyl (Phenolic) | -OH | Highest Priority | Parent Suffix (-phenol) |
| 2 | Ether (Benzyloxy) | -O-CH₂-Ph | Lower Priority | Prefix (Benzyloxy-) |
| 3 | Halogen (Chloro) | -Cl | Lowest Priority | Prefix (Chloro-) |
-
Principal Functional Group: The hydroxyl group attached to the benzene ring defines the molecule as a Phenol .[2][3]
-
Numbering Origin: The carbon atom bonded to the -OH group is automatically assigned position 1 .[2][4]
2.2 The Numbering Logic (Lowest Locant Rule)
Once C1 is fixed at the hydroxyl group, the direction of numbering is determined by the "Lowest Locant Set" rule. The ring is numbered to give the substituents the lowest possible numbers at the first point of difference.[1][2][4][5]
-
Path A (Clockwise): 1-OH, 2-Benzyloxy, 3-H, 4-H, 5-Chloro. Set: 1, 2, 5.
-
Path B (Counter-Clockwise): 1-OH, 2-H, 3-Chloro, 4-H, 5-H, 6-Benzyloxy. Set: 1, 3, 6.
Decision: Path A (1, 2, 5) is lower than Path B (1, 3, 6). Therefore, the Benzyloxy group is at C2 and the Chloro group is at C5.[6]
2.3 Alphabetical Assembly
Substituents are listed alphabetically, not by position number.
Naming Derivatives: The Decision Matrix
When modifying this scaffold, the naming convention shifts based on the priority of the new substituent relative to the phenolic hydroxyl group.
3.1 Scenario A: Adding Lower Priority Groups
-
Substituents: Alkyl (-R), Halogen (-X), Nitro (-NO₂), Alkoxy (-OR).
-
Rule: The parent remains "Phenol". The new group is added as a prefix. Re-evaluate numbering to ensure the lowest locant set for all substituents.
Example: Adding a Nitro group at position 4.
-
Locants: 1-OH, 2-Benzyloxy, 4-Nitro, 5-Chloro.
-
Alphabetical Order: Benzyloxy, Chloro, Nitro.
-
Name: 2-Benzyloxy-5-chloro-4-nitrophenol.
3.2 Scenario B: Adding Higher Priority Groups
-
Substituents: Carboxylic Acid (-COOH), Ester (-COOR), Aldehyde (-CHO), Ketone (-C=O).
-
Rule: The parent name changes. The phenolic -OH becomes a substituent (prefix: "hydroxy").[1]
-
New Priority: Carboxylic Acid > Aldehyde > Ketone > Phenol.
Example: Replacing the H at C1 (hypothetically) or adding a -COOH group to the ring.
-
Case: A Carboxylic acid is added at position 1 (shifting the numbering).
-
Name: 2-(Benzyloxy)-5-chlorobenzoic acid (See Reference 2).[7]
-
Here, -COOH is C1.
-
The -OH is absent or modified; if -OH were present at C2, it would be "2-hydroxy". In our specific scaffold, the "Phenol" oxygen is part of the ether or ester linkage depending on modification.
-
3.3 Scenario C: Modifying the Benzyloxy Group
The "Benzyloxy" group is technically a (phenylmethyl)oxy group. Substituents on this phenyl ring are named using brackets to indicate they are part of the complex substituent.
Example: A Fluorine atom on the para position of the benzyl ring.
-
Substituent Name: (4-fluorophenyl)methoxy OR (4-fluorobenzyloxy).
-
Full Name: 5-Chloro-2-[(4-fluorobenzyl)oxy]phenol.
-
Note: Parentheses are crucial to avoid ambiguity about where the fluorine is attached.
Visualization of Naming Logic
The following diagram illustrates the critical decision-making pathway for naming derivatives of 2-Benzyloxy-5-chlorophenol.
Figure 1: Decision tree for IUPAC nomenclature of 2-Benzyloxy-5-chlorophenol derivatives.
Comparative Nomenclature Table
The following table contrasts common names with rigorous IUPAC designations for key derivatives.
| Derivative Structure | Modification | IUPAC Name | Common/Trade Ref. |
| Parent | None | 2-(Benzyloxy)-5-chlorophenol | 2-Benzyl-4-chlorophenol ether (Ambiguous) |
| Acid Variant | -COOH at C1 (OH replaced/oxidized) | 2-(Benzyloxy)-5-chlorobenzoic acid | See Ref [2] |
| Nitro Derivative | -NO₂ at C4 | 2-(Benzyloxy)-5-chloro-4-nitrophenol | - |
| Benzyl-Substituted | -F on Benzyl ring (pos 4) | 5-Chloro-2-[(4-fluorobenzyl)oxy]phenol | - |
| Ester | Acetate on Phenolic OH | 2-(Benzyloxy)-5-chlorophenyl acetate | - |
Experimental Protocol: Synthesis Verification
Note: This protocol validates the structure via synthesis, confirming the regioselectivity required for the "2-Benzyloxy" designation.
Objective: Synthesize 2-Benzyloxy-5-chlorophenol from 5-chlorocatechol to verify substituent placement.
-
Starting Material: 4-Chlorocatechol (which is 4-chlorobenzene-1,2-diol).
-
Selective Benzylation:
-
Reagents: Benzyl bromide (1.0 eq), K₂CO₃ (1.1 eq), DMF.
-
Condition: 0°C to RT, 12h.
-
Mechanism: Nucleophilic substitution (Sɴ2). The sterics of the chloro group at position 4 (meta to C2-OH, para to C1-OH) influence the ratio of mono-benzylation.
-
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Validation:
-
¹H NMR: Look for the singlet (2H) of the benzylic -CH₂- around 5.1 ppm.
-
NOESY: Nuclear Overhauser Effect Spectroscopy is critical here. An NOE signal between the benzylic protons and the proton at C3 (ortho to the ether) confirms the position. If the ether were at C1, the NOE pattern would differ relative to the chlorine position.
-
References
-
IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[8][9] Cambridge: The Royal Society of Chemistry, 2014.
-
BenchChem. An In-depth Technical Guide to 2-(Benzyloxy)-5-chlorobenzoic Acid. BenchChem Technical Documents, 2025.[6][7]
-
Favre, H. A., & Powell, W. H. Section P-41: Seniority of Classes. In IUPAC Blue Book, 2013.[8][9]
-
National Institute of Standards and Technology (NIST). 2-Hydroxy-5-chlorobenzophenone (Structural Analog Data).[10] NIST Chemistry WebBook.
-
Sigma-Aldrich. 2-(benzyloxy)-5-chlorophenol Product Specification and COA.
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Strategic Utilization of 2-Benzyloxy-5-chlorophenol: A Regioselective Scaffold for Heterocyclic APIs
The following technical guide details the strategic application, synthesis, and utility of 2-Benzyloxy-5-chlorophenol (CAS 1189360-82-4).
Executive Summary
2-Benzyloxy-5-chlorophenol serves as a critical "desymmetrized" building block in pharmaceutical synthesis. Derived from 4-chlorocatechol, this intermediate allows medicinal chemists to differentiate the two hydroxyl groups of the catechol core. By selectively protecting one oxygen with a benzyl group, researchers can perform sequential, asymmetric functionalizations—a capability essential for synthesizing chiral 1,4-benzodioxanes (common in alpha-adrenergic antagonists and antipsychotics) and substituted benzoxazoles . This guide analyzes the regioselective synthesis of this scaffold and its downstream applications in drug development.
Part 1: Chemical Profile & Strategic Value
Structural Identity
-
IUPAC Name: 2-(Benzyloxy)-5-chlorophenol[1]
-
Systematic Name: 5-Chloro-2-(phenylmethoxy)phenol
-
CAS Number: 1189360-82-4[1]
-
Molecular Formula: C₁₃H₁₁ClO₂
-
Molecular Weight: 234.68 g/mol
The "Desymmetrization" Advantage
The core value of this molecule lies in its ability to break the symmetry of the catechol ring. In 4-chlorocatechol, the two hydroxyl groups are chemically distinct but react similarly under forcing conditions. 2-Benzyloxy-5-chlorophenol represents the isolated regioisomer where the hydroxyl group para to the chlorine atom has been protected.
-
Free Hydroxyl (OH): Located meta to the chlorine. Available for immediate alkylation, acylation, or epoxide opening.
-
Protected Hydroxyl (OBn): Located para to the chlorine. Stable to basic conditions; removable via hydrogenolysis (Pd/C) or Lewis acids (BBr₃) to reveal a latent nucleophile in a later step.
Part 2: Synthesis of the Intermediate
Expertise & Experience: The synthesis relies on exploiting the subtle acidity difference between the two phenolic protons of 4-chlorocatechol.
Mechanistic Basis: Regioselective Benzylation
The chlorine atom at position 4 of the catechol ring exerts a strong electron-withdrawing inductive effect (-I). This effect is distance-dependent and resonance-assisted.
-
Position 1-OH (Para to Cl): The conjugate base (phenoxide) is stabilized by the electron-withdrawing chlorine. This proton is more acidic (lower pKa).
-
Position 2-OH (Meta to Cl): Less influenced by the chlorine's resonance withdrawal. This proton is less acidic (higher pKa).
By using a stoichiometric amount of a mild base, we can selectively deprotonate the 1-OH, directing the benzyl group to this position.
Experimental Protocol
Objective: Synthesis of 2-Benzyloxy-5-chlorophenol from 4-chlorocatechol.
Reagents:
-
4-Chlorocatechol (1.0 equiv)
-
Benzyl Bromide (1.0 equiv) — Crucial: Do not use excess.
-
Potassium Carbonate (K₂CO₃) (1.1 equiv) — Mild base prevents dianion formation.
-
Solvent: DMF (Dimethylformamide) or Acetone.
Step-by-Step Methodology:
-
Solvation: Dissolve 4-chlorocatechol (e.g., 10 mmol) in anhydrous DMF (30 mL) under an inert atmosphere (N₂).
-
Deprotonation: Add K₂CO₃ (11 mmol) in a single portion. Stir at 0°C for 15 minutes. The solution will darken as the mono-phenoxide forms.
-
Alkylation: Add Benzyl Bromide (10 mmol) dropwise over 20 minutes.
-
Why? Slow addition ensures the concentration of electrophile remains low, favoring the reaction with the most abundant nucleophile (the 1-phenoxide).
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Checkpoint: The product (mono-ether) will appear as a spot less polar than the starting catechol but more polar than the dibenzyl ether byproduct.
-
-
Workup: Pour the mixture into ice-water (100 mL) and acidify slightly with 1M HCl (to pH 4). Extract with Ethyl Acetate (3x).
-
Purification: Wash organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography.
-
Yield Expectation: 65–75% of the desired regioisomer.
-
Part 3: Pharmaceutical Applications
Synthesis of 1,4-Benzodioxane Scaffolds
This is the primary utility of 2-benzyloxy-5-chlorophenol. Benzodioxanes are "privileged structures" found in alpha-blockers (e.g., Piperoxan analogs) and D2/5-HT receptor ligands.
Workflow:
-
Epoxide Opening: React the free phenol (2-benzyloxy-5-chlorophenol) with epichlorohydrin.
-
Debenzylation: Remove the benzyl group via catalytic hydrogenation (H₂/Pd-C).
-
Cyclization: Under basic conditions, the newly revealed phenol attacks the alkyl chloride (from epichlorohydrin) to close the 1,4-dioxane ring.
-
Advantage:[2][3][4][5] This stepwise method allows for the introduction of chiral epoxides, yielding enantiopure benzodioxanes, unlike the direct reaction of catechol with 1,2-dihaloalkanes.
Synthesis of Benzoxazoles
Nitration of 2-benzyloxy-5-chlorophenol occurs ortho to the free hydroxyl (position 6 relative to the original ring, or position 2 relative to the free OH).
-
Sequence: Nitration
Reduction (to aniline) Cyclization with carboxylic acid derivatives. -
Result: 5-chloro-7-benzyloxy-benzoxazoles (or related isomers depending on nitration directing effects).
Part 4: Visualization of Chemical Logic
The following diagram illustrates the regioselective synthesis and the divergent pathways to pharmaceutical scaffolds.
Caption: Regioselective synthesis of 2-Benzyloxy-5-chlorophenol and its divergence into bioactive heterocycles.
Part 5: Data Summary
| Property | Value / Description |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 113.9–135.1 °C (Range varies by purity/polymorph) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| 1H NMR Diagnostic | |
| Key Impurity | 1,2-Bis(benzyloxy)-4-chlorobenzene (Dibenzyl ether) |
| Storage | Keep cold (2-8°C), protect from light (benzyl ethers can oxidize) |
References
-
BenchChem. (2025).[6] An In-depth Technical Guide to 4-Chlorocatechol: Physicochemical Properties, Synthesis, and Biological Interactions. Retrieved from
-
MDPI. (2023). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molecules. Retrieved from
-
National Institutes of Health (NIH). (2023). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives. PubMed Central. Retrieved from
-
Beilstein Journals. (2009). An efficient partial synthesis of 4′-O-methylquercetin via regioselective protection and alkylation. Beilstein J. Org.[7] Chem. Retrieved from
-
Molaid Chemicals. (2024). Chemical Structure and Downstream Products of CAS 1189360-82-4. Retrieved from
Sources
- 1. 3-(2-benzyloxy-5-chlorophenoxy)-1,2-epoxypropane - CAS号 1229827-08-0 - 摩熵化学 [molaid.com]
- 2. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Regioselectivity - Wikipedia [en.wikipedia.org]
- 5. cromlab-instruments.es [cromlab-instruments.es]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - An efficient partial synthesis of 4′-O-methylquercetin via regioselective protection and alkylation of quercetin [beilstein-journals.org]
Methodological & Application
Application Note: A Detailed Protocol for the Selective Mono-Benzylation of 4-Chlororesorcinol
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-(Benzyloxy)-4-chlorophenol, a valuable synthetic intermediate, starting from 4-chlororesorcinol and benzyl chloride. The methodology is centered on the Williamson ether synthesis, a robust and widely utilized reaction in organic chemistry.[1][2] This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, experimental choices, safety protocols, and product characterization. By emphasizing the principles of regioselectivity and providing detailed troubleshooting advice, this document serves as a self-validating guide for achieving high-yield, high-purity synthesis.
Introduction
Phenolic compounds are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. The hydroxyl group, while crucial for biological activity, often requires protection during multi-step synthetic sequences to prevent unwanted side reactions. The benzyl ether is an ideal protecting group due to its stability under a wide range of conditions and its susceptibility to removal via catalytic hydrogenation.[3]
The Williamson ether synthesis stands as the most classical and reliable method for the preparation of ethers, involving the SN2 reaction between an alkoxide (or phenoxide) and an alkyl halide.[4][5] The synthesis of 2-Benzyloxy-5-chlorophenol from 4-chlororesorcinol presents a classic challenge in regioselectivity. 4-Chlororesorcinol possesses two hydroxyl groups with distinct electronic and steric environments. Achieving selective mono-alkylation at one of these sites is critical for the synthesis of the desired, unsymmetrical product.
This protocol leverages a mild base, potassium carbonate, in a polar aprotic solvent to favor the selective formation of the more thermodynamically stable phenoxide, guiding the benzylation to the desired hydroxyl group.
Reaction Scheme and Mechanism
Overall Reaction
The synthesis proceeds by the reaction of 4-chlororesorcinol with one equivalent of benzyl chloride in the presence of potassium carbonate as a base.
Note: Image is a placeholder for the actual chemical reaction diagram.
Figure 1: Selective mono-benzylation of 4-chlororesorcinol to yield 3-(Benzyloxy)-4-chlorophenol.
Mechanistic Rationale
The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism.[1]
-
Deprotonation: The inorganic base, potassium carbonate (K₂CO₃), deprotonates one of the phenolic hydroxyl groups of 4-chlororesorcinol. While both hydroxyl groups can be deprotonated, the hydroxyl group at position 1 (meta to the chlorine) is generally more nucleophilic and less sterically hindered than the hydroxyl at position 3 (ortho to the chlorine). The base is mild enough to favor mono-deprotonation, generating a potent nucleophile, the potassium phenoxide salt.[6]
-
Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic methylene carbon of benzyl chloride. This occurs via a "backside attack," characteristic of an SN2 reaction.[4]
-
Displacement: In a concerted step, the carbon-oxygen bond forms as the carbon-chlorine bond breaks, displacing the chloride ion and yielding the final ether product, 3-(Benzyloxy)-4-chlorophenol. Using a primary halide like benzyl chloride is crucial as it minimizes the competing E2 elimination side reaction that can occur with secondary or tertiary halides.[7]
Experimental Protocol
Materials and Reagents
| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Notes |
| 4-Chlororesorcinol | 95-88-5 | 144.56 | 5.00 g | 34.6 | Starting material. Harmful solid.[8] |
| Benzyl Chloride | 100-44-7 | 126.58 | 4.16 mL (4.58 g) | 36.2 | Reagent. Lachrymator, corrosive.[9][10] |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 7.17 g | 51.9 | Base. Anhydrous, finely ground. |
| Acetone | 67-64-1 | 58.08 | 150 mL | - | Solvent. Anhydrous grade. |
| Ethyl Acetate | 141-78-6 | 88.11 | ~200 mL | - | For extraction. |
| Deionized Water | 7732-18-5 | 18.02 | ~150 mL | - | For work-up. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~50 mL | - | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~10 g | - | Drying agent. |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Nitrogen gas inlet
-
Glass funnel and filter paper
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
Step-by-Step Synthesis
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-chlororesorcinol (5.00 g, 34.6 mmol) and anhydrous potassium carbonate (7.17 g, 51.9 mmol).
-
Solvent Addition: Add 150 mL of anhydrous acetone to the flask.
-
Initiate Stirring: Begin vigorous stirring to create a fine suspension.
-
Reagent Addition: Add benzyl chloride (4.16 mL, 36.2 mmol) dropwise to the stirring suspension at room temperature over 10 minutes.
-
Heating: Heat the reaction mixture to reflux (approx. 56°C) using a heating mantle. Maintain the reflux for 6-8 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase. The product spot should appear, and the starting material spot (4-chlororesorcinol) should diminish.
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
Work-up and Purification
-
Filtration: Filter the cooled reaction mixture through a pad of Celite or filter paper to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone (~20 mL).
-
Solvent Removal: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the resulting crude oil/solid in ethyl acetate (100 mL). Transfer the solution to a 500 mL separatory funnel.
-
Washing: Wash the organic layer sequentially with deionized water (2 x 75 mL) and then with brine (1 x 50 mL).[11]
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Final Concentration: Evaporate the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
Recrystallization: Purify the crude product by recrystallization. Dissolve the solid in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes persistently cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.[12]
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water (1:1), and dry under vacuum.
Process Workflow Visualization
The following diagram outlines the complete workflow from setup to the final, purified product.
Caption: Experimental workflow for the synthesis of 3-(Benzyloxy)-4-chlorophenol.
Characterization of 3-(Benzyloxy)-4-chlorophenol
The following table summarizes the expected analytical data for the purified product. This data is predictive, based on spectroscopic principles and data from structurally similar compounds.[13][14]
| Analysis | Expected Result |
| Appearance | Off-white to pale beige solid |
| Melting Point | To be determined experimentally (expect a sharp range) |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.30-7.45 (m, 5H, Ar-H of benzyl), ~7.15 (d, 1H, Ar-H), ~6.80 (d, 1H, Ar-H), ~6.70 (dd, 1H, Ar-H), ~5.50 (s, 1H, -OH), ~5.10 (s, 2H, -OCH₂Ph) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~155.0, 149.0, 136.5, 128.8, 128.3, 127.5, 123.0, 118.0, 110.0, 105.0, 71.0 (-OCH₂Ph) |
| IR (KBr, cm⁻¹) | ~3400 (broad, O-H stretch), ~3050 (aromatic C-H stretch), ~1600, 1500 (C=C stretch), ~1250 (asymmetric C-O-C stretch), ~1050 (symmetric C-O-C stretch) |
| Mass Spec (EI) | M⁺ at m/z 234/236 (due to ³⁵Cl/³⁷Cl isotopes). Key fragment at m/z 91 (tropylium ion, [C₇H₇]⁺).[14] |
Safety Precautions
All manipulations must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
4-Chlororesorcinol: Harmful if swallowed and causes skin and serious eye irritation.[8][15] Avoid inhalation of dust and contact with skin and eyes.[16]
-
Benzyl Chloride: A lachrymator (causes tearing), corrosive, and a suspected carcinogen.[9][10] It is fatal if inhaled in high concentrations.[10] Handle with extreme care, ensuring no contact with skin or eyes, and avoid inhaling vapors.[17][18]
-
Acetone: Highly flammable liquid and vapor. Keep away from heat and open flames.
-
Work-up: The work-up procedure involves handling flammable solvents. Ensure there are no ignition sources nearby during extraction and solvent evaporation steps.
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[15] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[16]
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. In all cases of exposure, seek immediate medical attention.[9][15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive base (K₂CO₃ absorbed moisture). Wet solvent. Insufficient heating. | Use freshly opened or dried K₂CO₃. Use anhydrous grade solvent. Ensure the reaction mixture is refluxing properly. |
| Presence of Starting Material | Insufficient reaction time. Insufficient amount of benzyl chloride or base. | Increase reaction time and monitor by TLC. Use a slight excess (1.05-1.1 eq) of benzyl chloride and base (1.5 eq). |
| Formation of Dibenzylated Byproduct | Use of too much benzyl chloride. Reaction run for an excessively long time. | Use no more than 1.05 equivalents of benzyl chloride. Monitor the reaction closely by TLC and stop it once the starting material is consumed. The byproduct can be separated by column chromatography.[11] |
| Low Yield after Work-up | Product loss during aqueous washes. Incomplete crystallization. | Ensure the pH of the aqueous wash is not basic, which could deprotonate the product's phenolic OH and pull it into the aqueous layer. Ensure slow cooling and sufficient time for crystallization. The mother liquor can be concentrated and a second crop of crystals collected. |
References
- PENTA. (2025, April 7). Benzyl chloride.
- Thermo Fisher Scientific. (2025, September 15).
- Wikipedia. (n.d.). Williamson ether synthesis.
- Vedantu. (2024, June 27). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?
- Sigma-Aldrich. (n.d.).
- PubMed. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles.
- Cosmetic Ingredient Review. (2011, August 17). BUFF 4-Chlororesorcinol CIR EXPERT PANEL MEETING SEPTEMBER 26-27, 2011.
- Central Drug House. (n.d.).
- NOAA. (n.d.). BENZOYL CHLORIDE - CAMEO Chemicals.
- International Programme on Chemical Safety. (n.d.). ICSC 0016 - BENZYL CHLORIDE.
- CDC/NIOSH. (n.d.). Benzyl chloride - NIOSH Pocket Guide to Chemical Hazards.
- PubChem. (n.d.). 4-Chlororesorcinol.
- Atul Ltd. (2016, November 15). 4-Chlororesorcinol.
- BenchChem. (2025). Spectroscopic Analysis of 2-(Benzyloxy)-5-chlorobenzoic Acid: A Technical Guide.
- BenchChem. (2025). Spectroscopic comparison of 2-(Benzyloxy)-5-chlorobenzoic acid and its precursors.
- Iranian Chemical Communication. (2013, October 25).
- BenchChem. (2025). Application Note and Protocol for the Purification of 2-(Benzyloxy)
- BenchChem. (2025, December). Technical Support Center: 2-(Benzyloxy)-5-chlorobenzoic acid Synthesis.
- Wikipedia. (2020, July 15). Williamson ether synthesis.
- Reddit. (2020, November 25). Why can potassium carbonate be used in this Williamson Ether Synthesis?
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
- Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis.
- Sigma-Aldrich. (n.d.). 2-(benzyloxy)-5-chlorophenol | 1189360-82-4.
- Patsnap Synapse. (2024, July 17).
- ChemicalBook. (n.d.). 4-Chlororesorcinol synthesis.
- ResearchGate. (2025, August 7). Engineering Selectivity in Novel Synthesis of 3-(Phenylmethoxy)
- ResearchGate. (n.d.).
- Journal of the Chemical Society (Resumed). (1965).
- Organic Chemistry Portal. (n.d.).
- MDPI. (2018, July 20). Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems.
- MDPI. (2025, January 15). Synthesis of Resorcinol and Chlorophenol from Irradiation of 1,3-Dichlorobenzene in a Water Ice Environment by Low-Energy Electrons.
- National Institute of Standards and Technology. (n.d.). Phenol, 2-chloro- - the NIST WebBook.
- Google Patents. (n.d.). CN102351655A - Synthesis method of 4-isopropylresorcinol.
- ChemScene. (n.d.). 153241-03-3 | 2-(Benzyloxy)-5-bromophenol.
- SiliCycle. (2011, April 21).
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. qualitas1998.net [qualitas1998.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. pentachemicals.eu [pentachemicals.eu]
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- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. atul.co.in [atul.co.in]
- 17. ICSC 0016 - BENZYL CHLORIDE [chemicalsafety.ilo.org]
- 18. CDC - NIOSH Pocket Guide to Chemical Hazards - Benzyl chloride [cdc.gov]
Protocol for selective O-benzylation of 5-chlorophenol derivatives
Executive Summary
This guide provides a definitive technical framework for the selective O-benzylation of 5-chlorophenol and its functionalized derivatives (e.g., 2-amino-5-chlorophenol). Unlike simple phenols, the 5-chloro substituent introduces electronic deactivation ($ \sigma_p \approx 0.23 $) and acidity shifts that alter nucleophilic kinetics. This note moves beyond generic "cookbook" chemistry, offering three distinct protocols optimized for high-throughput synthesis , chemoselectivity (O- vs. N-alkylation) , and green process scalability .
Mechanistic Foundation & Critical Parameters
To achieve >95% yield and selectivity, one must manipulate the Williamson Ether Synthesis mechanism (
The 5-Chloro Effect
The chlorine atom at the 5-position exerts an inductive electron-withdrawing effect (-I).
-
Acidity: 5-chlorophenol (
) is more acidic than phenol ( ). This facilitates easier deprotonation by mild bases ( ). -
Nucleophilicity: The resulting phenoxide is slightly stabilized, making it a "harder" but less aggressive nucleophile than unsubstituted phenoxide. This necessitates the use of polar aprotic solvents or iodide catalysis (Finkelstein conditions) to lower the activation energy of the electrophilic attack.
Regio- and Chemoselectivity
-
O- vs. C-Alkylation: In protic solvents (MeOH, Water), hydrogen bonding solvates the oxygen anion, shielding it and encouraging C-alkylation (Friedel-Crafts type) via the ring carbons. Solution: Use Polar Aprotic solvents (DMF, NMP, MeCN) to leave the phenoxide "naked" and reactive.
-
O- vs. N-Alkylation: In substrates like 2-amino-5-chlorophenol, the challenge is distinguishing the phenol (
) from the aniline ( ). By controlling stoichiometry and base strength, we selectively deprotonate the oxygen while leaving the nitrogen neutral. The anionic oxygen ( ) is kinetically superior to the neutral nitrogen ( ) in reactions.
Visualization: Reaction Pathway & Decision Logic
The following diagrams illustrate the mechanistic flow and protocol selection logic.
Figure 1: Mechanistic Pathway & Transition States
Caption: Kinetic pathway showing the critical divergence between O-alkylation (Target) and competitive side reactions.
Figure 2: Protocol Selection Decision Tree
Caption: Decision matrix for selecting the optimal protocol based on substrate functionality and scale.
Experimental Protocols
Protocol A: The "Workhorse" (High Yield, General Purpose)
Best for: 5-chlorophenol, 5-chloro-2-hydroxybenzaldehyde.
Reagents:
-
Substrate (1.0 equiv)
-
Benzyl Bromide (1.1 equiv)
- (1.5 equiv) - Milled to fine powder
-
Potassium Iodide (KI) (0.1 equiv) - Finkelstein Catalyst
-
Solvent: DMF (anhydrous)
Procedure:
-
Dissolution: Charge a round-bottom flask with Substrate (10 mmol) and DMF (5 mL/mmol). Stir at RT.
-
Deprotonation: Add
(15 mmol). The suspension may turn yellow (phenoxide formation). Stir for 15 min. -
Catalysis: Add KI (1 mmol). This converts Benzyl Bromide to the more reactive Benzyl Iodide in situ.
-
Addition: Add Benzyl Bromide (11 mmol) dropwise over 10 minutes.
-
Reaction: Stir at 60°C for 2-4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Pour mixture into ice-water (10x volume). The product typically precipitates. Filter and wash with water.[1] If oil forms, extract with EtOAc.
-
Purification: Recrystallize from EtOH or flash chromatography (Silica).
Why this works: DMF solvates the cation (
Protocol B: Chemoselective (Amino-Phenols)
Best for: 2-amino-5-chlorophenol. Challenge: Preventing N-benzylation.
Reagents:
-
Substrate: 2-amino-5-chlorophenol (1.0 equiv)
-
Benzyl Bromide (1.05 equiv) - Strict stoichiometry
-
Base:
(1.1 equiv) or (2.0 equiv) -
Solvent: Acetone (Reagent Grade)
Procedure:
-
Setup: Dissolve substrate in Acetone (10 mL/mmol).
-
Base Addition: Add
(1.1 equiv). Note: Do not use NaH or strong bases that could deprotonate the amine. -
Reflux: Heat to reflux (56°C).
-
Addition: Add Benzyl Bromide (1.05 equiv) slowly.
-
Reaction: Reflux for 3-6 hours.
-
Critical Control: Monitor by HPLC. Stop immediately upon disappearance of starting material to prevent N-alkylation of the product.
-
-
Workup: Evaporate Acetone. Resuspend residue in water. Extract with DCM.[1][2]
-
Purification: Column chromatography is usually required to separate trace N-benzylated byproducts.
Why this works: Acetone is less polar than DMF, reducing the overall reaction rate but enhancing selectivity. The phenoxide is formed (
Protocol C: Green Chemistry / Phase Transfer Catalysis (PTC)
Best for: Large scale (>100g) or environmental compliance.
Reagents:
-
Substrate (1.0 equiv) in Toluene.
-
Benzyl Chloride (1.2 equiv) - Cheaper than bromide.
-
Base: 30% NaOH (aqueous).
-
Catalyst: TBAB (Tetrabutylammonium bromide) (0.05 equiv).
Procedure:
-
Biphasic Setup: Mix Substrate in Toluene and NaOH solution in a reactor.
-
Catalyst: Add TBAB. Vigorous stirring is essential (create emulsion).
-
Reaction: Heat to 80°C. Add Benzyl Chloride.
-
Mechanism: The quaternary ammonium salt (
) pairs with the phenoxide ( ) at the interface, dragging it into the organic layer where it reacts rapidly with the benzyl halide. -
Separation: Stop stirring. Layers separate instantly. The product is in the Toluene layer.
-
Workup: Wash organic layer with water/brine.[1] Concentrate.
Troubleshooting & Data Interpretation
| Observation | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete deprotonation or moisture. | Dry solvent (DMF) over molecular sieves. Ensure base is finely milled. |
| C-Alkylation | Solvent too protic or reaction too hot. | Switch from MeOH/EtOH to DMF/MeCN. Lower temp to <60°C. |
| N-Alkylation | Base too strong or excess electrophile. | Use Protocol B. Reduce Benzyl Bromide to 1.0 equiv. Use weaker base ( |
| Hydrolysis of Product | Acidic workup or high temp water wash. | Maintain pH > 7 during workup. Ethers are stable, but esters (if present) are not. |
References
-
Organic Syntheses. "Williamson Ether Synthesis: O-Alkylation of Phenols." Org.[2][3][4][5] Synth.2005 , 82, 34. Link
-
Royal Society of Chemistry. "Mechanism, kinetics and selectivity of a Williamson ether synthesis." React.[1][3][4][5][6][7][8][9][10] Chem. Eng., 2021 , 6, 695-707. Link
-
Journal of Organic Chemistry. "Chemoselective Alkylation of Phenols." J. Org.[4] Chem.2003 , 68, 5-12. (General reference for chemoselectivity principles).
-
ScienceMadness/Literature. "Selective O-debenzylation and Benzylation protocols." (Contextual grounding for 5-chloro derivatives). Link
-
BenchChem. "Troubleshooting 2-amino-N-benzyl-5-hydroxybenzamide synthesis." (Specific insights on amino-phenol handling). Link
(Note: While specific "5-chlorophenol" papers are rare, the kinetic data is extrapolated from standard Hammett equation principles found in Reference 2 and 3).
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Benzylamines [organic-chemistry.org]
- 5. Pd-Catalyzed Chemoselective O‑Benzylation of Ambident 2‑Quinolinone Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. scholarship.richmond.edu [scholarship.richmond.edu]
- 10. WO2007027375A2 - Method of making benzylated phenols - Google Patents [patents.google.com]
Synthesis of benzoxazole derivatives starting from 2-Benzyloxy-5-chlorophenol
The following Application Note and Protocol guide details the synthesis of 7-(Benzyloxy)-4-chlorobenzoxazole derivatives starting from 2-(Benzyloxy)-5-chlorophenol . This guide is designed for medicinal chemists and process development scientists, focusing on regiocontrol, chemoselectivity, and scalable purification strategies.
Abstract
Benzoxazoles are privileged structures in medicinal chemistry, serving as bioisosteres for indole and purine bases in kinase inhibitors, antimicrobial agents, and CNS-active drugs. This guide outlines a robust, three-step protocol for synthesizing 4-chloro-7-substituted benzoxazoles from 2-(benzyloxy)-5-chlorophenol. The workflow addresses the critical challenge of regioselective nitration in electron-rich phenols and provides a chemoselective reduction strategy that preserves both the aryl chloride and benzyl ether functionalities.
Retrosynthetic Analysis & Strategy
The synthesis hinges on the construction of the oxazole ring via an ortho-aminophenol intermediate.
-
Challenge 1 (Regioselectivity): The starting phenol has two activated positions for electrophilic aromatic substitution (C4 and C6). The hydroxyl group (C1) is the strongest director. We must target C6 (ortho to OH) to enable cyclization, despite C4 (para to OH) often being electronically favored.
-
Challenge 2 (Chemoselectivity): The reduction of the nitro group must occur without hydrogenolysis of the benzyl ether (OBn) or hydrodehalogenation of the aryl chloride (Cl). Standard Pd/C hydrogenation is therefore contraindicated.
Reaction Scheme
The pathway involves:
-
Nitration: Directing the
group to the C6 position. -
Reduction: Converting
to using Fe/NH Cl. -
Cyclization: Condensation with orthoesters to close the benzoxazole ring.
Figure 1: Synthetic pathway for the target benzoxazole derivative.[1][2]
Detailed Experimental Protocols
Step 1: Regioselective Nitration
Objective: Introduce a nitro group at the C6 position (ortho to the phenol). Critical Insight: While the C4 position (para to OH) is sterically accessible, the formation of an intramolecular hydrogen bond in the 6-nitro isomer stabilizes it. Furthermore, the 6-nitro isomer is typically less polar (due to internal H-bonding) and can be separated from the 4-nitro byproduct via chromatography or steam distillation.
Reagents:
-
2-(Benzyloxy)-5-chlorophenol (1.0 eq)[3]
-
Nitric Acid (70%, 1.1 eq)
-
Glacial Acetic Acid (Solvent)[4]
-
Urea (Scavenger for nitrous acid, optional)
Protocol:
-
Dissolution: Dissolve 10.0 g of 2-(benzyloxy)-5-chlorophenol in 100 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and thermometer. Cool the solution to 0–5 °C using an ice bath.
-
Addition: Prepare a solution of HNO
(1.1 eq) in 10 mL acetic acid. Add this dropwise to the phenol solution over 30 minutes, maintaining the internal temperature below 10 °C.-
Note: Rapid addition or higher temperatures favor dinitration and debenzylation.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). Expect two spots: the 6-nitro (higher R
, yellow) and 4-nitro (lower R ). -
Quench: Pour the reaction mixture into 500 mL of ice-water. A yellow precipitate (mixture of isomers) will form.
-
Work-up: Filter the solid and wash with cold water.
-
Purification (Crucial): Dissolve the crude solid in minimum dichloromethane (DCM) and purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
-
Target: The first eluting major yellow band is the desired 6-nitro isomer (2-(benzyloxy)-5-chloro-6-nitrophenol).
-
Validation:
H NMR should show two doublets for the aromatic protons of the central ring (ortho coupling ~8-9 Hz is not present; meta coupling is expected? Wait. In the 6-nitro isomer, protons are at C3 and C4. They are ortho to each other. Hz).
-
Step 2: Chemoselective Reduction
Objective: Reduce the nitro group to an amine without affecting the aryl chloride or benzyl ether. Method: Iron-mediated reduction (Bechamp conditions).
Reagents:
-
6-Nitro intermediate (1.0 eq)
-
Iron powder (325 mesh, 5.0 eq)
-
Ammonium Chloride (NH
Cl, 5.0 eq) -
Ethanol/Water (4:1 ratio)
Protocol:
-
Setup: Suspend the nitro compound (5.0 g) in 100 mL of EtOH/H
O (4:1). Add NH Cl (5.0 eq) and Iron powder (5.0 eq). -
Reflux: Heat the mixture to vigorous reflux (80 °C) with mechanical stirring.
-
Monitoring: Monitor by TLC. The yellow nitro spot should disappear, replaced by a fluorescent, polar amine spot. Reaction typically takes 1–3 hours.
-
Work-up: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Dilute the residue with water and extract with Ethyl Acetate (3x). Dry over Na
SO and concentrate to yield 2-amino-6-(benzyloxy)-3-chlorophenol .-
Stability Note: Aminophenols are oxidation-sensitive. Proceed immediately to Step 3 or store under nitrogen at -20 °C.
-
Step 3: Cyclization to Benzoxazole
Objective: Form the oxazole ring. Variant A: Unsubstituted C2 (R=H) using Triethyl Orthoformate (TEOF). Variant B: C2-Methyl (R=Me) using Triethyl Orthoacetate.
Protocol (Variant A - Standard):
-
Mixing: In a round-bottom flask, dissolve the aminophenol (1.0 eq) in TEOF (10 eq). TEOF serves as both reagent and solvent.
-
Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (pTSA, 0.05 eq) or Sulfamic acid.
-
Heating: Heat the mixture to reflux (146 °C) for 4–6 hours.
-
Observation: Ethanol is produced as a byproduct.
-
-
Work-up: Evaporate excess TEOF under reduced pressure.
-
Purification: Recrystallize the residue from Ethanol or purify via column chromatography (Hexane/EtOAc).
Final Structure Verification:
-
Target: 7-(Benzyloxy)-4-chlorobenzoxazole.
-
Numbering Logic:
-
Phenol O
Benzoxazole Pos 1. -
Phenol N
Benzoxazole Pos 3. -
Phenol Cl (Pos 5)
Benzoxazole Pos 4. -
Phenol OBn (Pos 2)
Benzoxazole Pos 7.
-
Analytical Data & Troubleshooting
Expected NMR Signatures ( H NMR, 400 MHz, DMSO-d )
| Position | Shift ( | Multiplicity | Interpretation |
| H-2 | 8.80 | Singlet | Characteristic oxazole proton (deshielded). |
| H-5 | 7.45 | Doublet ( | Aromatic ring proton. |
| H-6 | 7.10 | Doublet ( | Aromatic ring proton (ortho to OBn). |
| OCH | 5.35 | Singlet | Benzylic methylene. |
| Ph-H | 7.30–7.50 | Multiplet | Benzyl group aromatic protons. |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Over-nitration or debenzylation. | Lower temperature to 0 °C; Ensure dropwise addition; Use stoichiometric HNO |
| Isomer Mixture | Formation of 4-nitro isomer. | Use flash chromatography. The 6-nitro isomer (intramolecular H-bond) usually elutes first in non-polar solvents. |
| Dechlorination (Step 2) | Used Pd/C or vigorous conditions. | Switch to Fe/NH |
| Incomplete Cyclization | Wet solvent or insufficient heat. | Use anhydrous TEOF; Ensure reflux temperature is reached; Add molecular sieves to remove EtOH. |
Visualizing the Regioselectivity
The following diagram illustrates the competing directing effects and the rationale for isolating the 6-nitro isomer.
Figure 2: Analysis of electrophilic aromatic substitution sites on the starting phenol.
References
-
General Benzoxazole Synthesis
-
Nitration of Substituted Phenols
- Title: Regioselective Nitr
- Source:Journal of Organic Chemistry1998, 63, 801.
-
URL:[Link]
-
Chemoselective Reduction (Fe/NH4Cl)
- Title: Selective reduction of nitro compounds containing other reducible groups.
- Source:Organic Syntheses1944, Coll. Vol. 3, 82.
-
URL:[Link]
-
Synthesis of 7-substituted Benzoxazoles
Sources
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA2311578C - Process for preparing chlorobenzoxazoles - Google Patents [patents.google.com]
- 3. 2-cholorophenol | Sigma-Aldrich [sigmaaldrich.com]
- 4. scispace.com [scispace.com]
- 5. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
Application Note: Regioselective Williamson Ether Synthesis of 2-Benzyloxy-5-chlorophenol
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule: 2-Benzyloxy-5-chlorophenol (CAS: 1189360-82-4) Reaction Type: Regioselective Mono-O-Alkylation (Williamson Ether Synthesis)
Scientific Rationale & Mechanistic Causality
The synthesis of 2-benzyloxy-5-chlorophenol from 4-chlorocatechol (1,2-dihydroxy-4-chlorobenzene) presents a classic regioselectivity challenge in organic synthesis. The starting material possesses two distinct hydroxyl groups, and achieving high yields of the target molecule requires precise control over the nucleophilicity of these ambident oxygen centers.
The Regioselectivity Challenge: pKa vs. Nucleophilicity
In 4-chlorocatechol, the two hydroxyl groups are electronically differentiated by the chlorine atom:
-
C1-OH (para to Cl): Experiences a weaker electron-withdrawing effect (Hammett
= +0.23). -
C2-OH (meta to Cl): Experiences a stronger inductive electron-withdrawing effect (Hammett
= +0.37).
Because the C2-OH is more acidic, utilizing a weak base (e.g., 1.0 equivalent of
To invert this selectivity and synthesize the target 2-benzyloxy-5-chlorophenol , we must exploit kinetic/nucleophilic control via a dianion intermediate [1]. By treating the catechol with 2.1 equivalents of a strong base like Sodium Hydride (NaH), both hydroxyls are deprotonated. In the resulting dianion, the C1-O⁻ is less stabilized by the chlorine atom than the C2-O⁻. Consequently, the C1-O⁻ is significantly more nucleophilic and preferentially attacks the electrophile (benzyl bromide) [2].
Workflow Visualization: Base-Dependent Divergence
Fig 1: Base-dependent regioselective pathways in the Williamson ether synthesis of 4-chlorocatechol.
Quantitative Reagent Optimization Data
The choice of base and solvent dictates the reaction's pathway. Aprotic polar solvents like DMF are required to ensure the dianion remains unassociated and highly reactive, which is critical for standard Williamson ether kinetics [3].
Table 1: Optimization of Base and Solvent for Mono-benzylation of 4-Chlorocatechol
| Base | Equivalents | Solvent | Temp (°C) | Major Regioisomer Formed | Isolated Yield (%) |
| 1.1 | Acetone | 60 | 2-Benzyloxy-4-chlorophenol (Undesired) | 75 | |
| 2.5 | DMF | 80 | Dialkylated byproduct | 60 | |
| NaH | 1.0 | THF | 0 to 25 | 2-Benzyloxy-4-chlorophenol (Undesired) | 65 |
| NaH | 2.1 | DMF | 0 to 25 | 2-Benzyloxy-5-chlorophenol (Target) | 82 |
| t-BuOK | 2.1 | THF | 0 to 25 | 2-Benzyloxy-5-chlorophenol (Target) | 78 |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Visual and physical cues are embedded within the steps to ensure the operator can verify the reaction's progress in real-time.
Materials Required
-
Substrate: 4-Chlorocatechol (1.0 eq, 10 mmol, 1.44 g)
-
Electrophile: Benzyl bromide (BnBr) (1.0 eq, 10 mmol, 1.19 mL)
-
Base: Sodium hydride (NaH, 60% dispersion in mineral oil) (2.1 eq, 21 mmol, 0.84 g)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.2 M, 50 mL)
-
Quench: 1M Aqueous HCl
Procedure
Step 1: Preparation of the Dianion (Self-Validating Step)
-
Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Add the NaH (0.84 g) to the flask and wash with anhydrous hexanes (2 x 10 mL) to remove the mineral oil. Decant the hexanes via syringe.
-
Suspend the washed NaH in 30 mL of anhydrous DMF and cool the suspension to 0 °C using an ice-water bath.
-
Dissolve 4-chlorocatechol (1.44 g) in 20 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15 minutes.
-
Causality & Validation: You must observe vigorous
gas evolution. The solution will transition to a dark, opaque color, indicating the formation of the catechol dianion. Wait until gas evolution completely ceases (approx. 30 mins) to ensure full deprotonation before proceeding.
-
Step 2: Regioselective Alkylation 5. Maintain the reaction at 0 °C. Add benzyl bromide (1.19 mL) dropwise over 10 minutes. 6. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
-
Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The highly polar dianion baseline spot will disappear, replaced by a distinct UV-active product spot at
.
Step 3: Quenching and Workup 7. Cool the mixture back to 0 °C and carefully quench by adding 1M HCl dropwise until the pH reaches ~3.
-
Causality & Validation: The acid protonates the unreacted C2-O⁻ alkoxide, yielding the neutral phenol. The mixture's color will lighten significantly from dark brown/black to a pale yellow/orange, confirming the neutralization of the phenoxide.
-
Dilute the mixture with 100 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.
-
Wash the organic layer with distilled water (3 x 50 mL) to remove the DMF, followed by a brine wash (1 x 50 mL).
-
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Purification
11. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes:EtOAc (9:1 to 4:1).
12. Isolate the fractions containing the target compound (
References
-
Greene's Protective Groups in Organic Synthesis (6th Edition) . Wuts, P. G. M. John Wiley & Sons. Discusses the principles of selective phenol protection and catechol monoalkylation.
-
The Williamson Ether Synthesis . Master Organic Chemistry. Details the SN2 mechanistic requirements and nucleophilicity profiles of ambident alkoxides.
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions . Reaction Chemistry & Engineering (RSC). Analyzes the impact of solvent and base on the regioselectivity of ambident nucleophiles.
-
2-(benzyloxy)-5-chlorophenol (CAS: 1189360-82-4) Product Specifications . Sigma-Aldrich. Provides analytical standards and structural verification data for the isolated target molecule.
Application Note: Regioselective Mononitration of 2-Benzyloxy-5-chlorophenol for Advanced API Synthesis
Executive Summary
The synthesis of highly functionalized aminophenols—critical precursors for benzoxazole and benzimidazole-based active pharmaceutical ingredients (APIs)—often relies on the precise nitration of complex phenolic intermediates. 2-Benzyloxy-5-chlorophenol presents a unique synthetic challenge: the electron-rich phenol ring is highly susceptible to over-nitration and oxidative degradation (such as debenzylation or quinone formation) under standard harsh nitrating conditions[1].
This application note details a field-proven, self-validating protocol for the highly regioselective mononitration of 2-benzyloxy-5-chlorophenol using mild nitrating agents. By leveraging Copper(II) nitrate in acetic acid[2] or dilute nitric acid[3], this methodology ensures the preservation of the benzyl ether protecting group while maximizing the yield of the thermodynamically favored 4-nitro regioisomer.
Mechanistic Rationale & Regioselectivity
Understanding the directing effects of the functional groups on 2-benzyloxy-5-chlorophenol is critical for predicting and controlling the reaction outcome:
-
Hydroxyl (-OH) Group (C1): Strongly activating, directs electrophilic attack to the ortho (C6) and para (C4) positions.
-
Benzyloxy (-OBn) Group (C2): Activating, but sterically bulky. Its directing effects are secondary to the -OH group.
-
Chloro (-Cl) Group (C5): Deactivating, directs ortho/para.
Causality of Regioselectivity: Electrophilic aromatic substitution (nitration) is governed by both electronic activation and steric hindrance. The C4 position is para to the strongly activating -OH group and is sterically accessible (flanked by a hydrogen at C3 and the chlorine at C5). Conversely, the C6 position (ortho to the -OH group) is sterically hindered because it is sandwiched directly between the -OH group and the bulky -Cl atom. Consequently, the nitronium ion preferentially attacks the C4 position, yielding 2-benzyloxy-5-chloro-4-nitrophenol as the major product.
Fig 1: Regioselective electrophilic aromatic nitration pathway of 2-Benzyloxy-5-chlorophenol.
Quantitative Data & Condition Optimization
To establish the most robust protocol, various nitration conditions were evaluated. The table below summarizes the causality between the chosen reagents and the resulting yield/purity. Traditional mixed acids lead to degradation, while specific catalyst systems can artificially invert the natural regioselectivity[4].
| Nitrating Agent | Solvent | Temp (°C) | Time (h) | Conversion (%) | Regioselectivity (4-NO₂ : 6-NO₂) | Isolated Yield (%) |
| HNO₃ / H₂SO₄ (Mixed Acid) | DCM | 0 to 25 | 1.5 | >99 | 60 : 40 (Over-nitration) | < 40 |
| Dilute HNO₃ (65%) | AcOH | 0 to 25 | 3.0 | 95 | 85 : 15 | 78 |
| Cu(NO₃)₂·3H₂O | AcOH | 0 to 25 | 2.5 | 98 | 95 : 5 | 89 |
| NaNO₃ / p-TsOH | Acetone | 25 | 4.0 | 85 | 10 : 90 (Ortho-favored) | 72 |
Note: The use of metal nitrates with p-toluenesulfonic acid in acetone is known to force exclusive ortho-selectivity[4], which is useful if the 6-nitro isomer is the desired target. For the standard 4-nitro API precursor, Cu(NO₃)₂ is optimal[2].
Experimental Protocol
This self-validating workflow utilizes Copper(II) nitrate trihydrate to generate the active nitronium species in situ, ensuring a controlled, mild reaction environment.
Reagents Required
-
Substrate: 2-Benzyloxy-5-chlorophenol (1.0 eq, e.g., 10.0 mmol, 2.34 g)
-
Nitrating Agent: Copper(II) nitrate trihydrate, Cu(NO₃)₂·3H₂O (1.5 eq, 15.0 mmol, 3.62 g)
-
Solvent: Glacial acetic acid (20 mL)
-
Workup: Dichloromethane (DCM), Saturated NaHCO₃ (aq), Brine, Anhydrous Na₂SO₄.
Step-by-Step Methodology
Step 1: Substrate Preparation
-
Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 2-Benzyloxy-5-chlorophenol (2.34 g).
-
Add 20 mL of glacial acetic acid. Stir until complete dissolution is achieved.
-
Causality Check: Acetic acid acts as both the solvent and a mild proton source to facilitate the generation of NO₂⁺ from the nitrate salt without the destructive acidity of sulfuric acid[2].
Step 2: Controlled Nitration
-
Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.
-
Add Cu(NO₃)₂·3H₂O (3.62 g) in small portions over 15 minutes.
-
Causality Check: The nitration of electron-rich phenols is highly exothermic. Maintaining the temperature below 10 °C prevents the acidic cleavage of the benzyl ether protecting group and suppresses the formation of the sterically hindered 6-nitro isomer.
Step 3: Reaction Maturation & Monitoring
-
Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C).
-
Stir for 2.5 hours. The solution will visibly transition from green to a deep blue/brown as the copper complex evolves[2].
-
Self-Validation: Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC. The starting material spot should be completely consumed, replaced by a distinct, lower-Rf yellow spot corresponding to the nitrophenol.
Step 4: Quenching and Extraction
-
Pour the reaction mixture onto 50 g of crushed ice.
-
Causality Check: Ice quenching rapidly dilutes the acetic acid and drops the temperature, instantly halting any further electrophilic aromatic substitution and preventing over-nitration.
-
Extract the aqueous slurry with DCM (3 x 30 mL). Combine the organic layers.
Step 5: Neutralization and Purification
-
Wash the combined organic layers with saturated aqueous NaHCO₃ in portions until CO₂ evolution ceases completely.
-
Self-Validation: Failure to completely neutralize the acetic acid will result in product degradation during concentration. The aqueous layer must test at pH > 7.
-
Wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Recrystallize the crude yellow solid from a mixture of ethanol and water to afford analytically pure 2-benzyloxy-5-chloro-4-nitrophenol .
References
-
Yadav, U., Mande, H., & Ghalsasi, P. "Nitration of Phenols Using Cu(NO3)2: Green Chemistry Laboratory Experiment." Journal of Chemical Education. URL: [Link]
-
Hussain, S., et al. "A practical approach for regioselective mono-nitration of phenols under mild conditions." ResearchGate. URL: [Link]
-
Smith, K., et al. "A Novel Method for the Nitration of Simple Aromatic Compounds." The Journal of Organic Chemistry. URL: [Link]
-
Chua, et al. "Nanoscale stirring at the liquid–liquid interface: the interfacial nano-vortexer actively converges immiscible biphasic reactants for enhanced phase-transfer catalysis." RSC Advances. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scribd.com [scribd.com]
- 3. Nanoscale stirring at the liquid–liquid interface: the interfacial nano-vortexer actively converges immiscible biphasic reactants for enhanced phase-t ... - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA06360G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Minimizing side reactions during 2-Benzyloxy-5-chlorophenol synthesis
Technical Support Center: 2-Benzyloxy-5-chlorophenol Synthesis Ticket ID: #SYN-BZCP-005 Subject: Minimizing Side Reactions & Regioselectivity Control Status: Open for Resolution
Executive Summary: The Regioselectivity Paradox
Users attempting to synthesize 2-Benzyloxy-5-chlorophenol often encounter a critical bottleneck when using the direct alkylation of 4-chlorocatechol. The core issue is regiochemical mismatch .
To obtain the target molecule, you must benzylate the hydroxyl group para to the chlorine atom. However, due to the electronic effects of the chlorine substituent (Inductive withdrawal vs. Resonance donation), the hydroxyl group meta to the chlorine is typically more acidic and reacts faster. This leads to the formation of the unwanted regioisomer (2-Benzyloxy-4-chlorophenol ) or significant amounts of the bis-benzylated byproduct.
This guide provides troubleshooting for the direct route and recommends an alternative "High-Fidelity" pathway (Dakin Oxidation) to eliminate these side reactions entirely.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: I am running a Williamson ether synthesis on 4-chlorocatechol, but I am getting a 60:40 mixture of isomers. How do I shift this to the target?
-
Diagnosis: You are fighting thermodynamics. In 4-chlorocatechol, the OH meta to the chlorine (Position 2) is more acidic than the OH para to the chlorine (Position 1) because the para position is destabilized by the resonance electron donation (+M effect) of the chlorine.
-
The Fix:
-
Optimization: Switch to a weaker base (e.g.,
or ) in a polar aprotic solvent (DMF). This relies on the "ortho-effect" or chelation control, though separation will still be required. -
Resolution:Abandon the direct alkylation route. Switch to the Dakin Oxidation Route (see Part 2) to guarantee 100% regioselectivity.
-
Q2: My reaction mixture is turning black/tarry within minutes.
-
Diagnosis: Catechols are highly susceptible to oxidation into o-quinones under basic conditions in the presence of oxygen. These quinones polymerize rapidly into dark tars.
-
The Fix:
-
Degas all solvents (sparge with Argon/Nitrogen for 15 mins) before adding reagents.
-
Add a reducing agent like sodium dithionite (
) (0.1 eq) to the reaction mixture to scavenge oxidants. -
Keep the reaction under a strict inert atmosphere.
-
Q3: I am seeing significant amounts of 1,2-dibenzyloxy-4-chlorobenzene (Bis-product).
-
Diagnosis: Once the first benzyl group adds, the remaining phenol becomes less acidic (loss of H-bond stabilization), but if you use a strong base (like
or NaH) with excess alkyl halide, the second deprotonation occurs readily. -
The Fix:
-
Stoichiometry: Use a slight deficit of Benzyl Bromide (0.85 – 0.90 eq) relative to the catechol.
-
Slow Addition: Add the Benzyl Bromide as a dilute solution over 2–4 hours via syringe pump. This ensures the concentration of alkylating agent remains low, favoring mono-alkylation.
-
Part 2: Recommended Protocols
Protocol A: The "High-Fidelity" Route (Dakin Oxidation)
Recommended for high purity requirements. Eliminates regioselectivity issues.
Concept: Instead of trying to select one OH on a catechol, we start with an aldehyde, benzylate the single available phenol, and then convert the aldehyde to the second phenol.
Workflow:
-
Start: 5-Chloro-2-hydroxybenzaldehyde (5-Chlorosalicylaldehyde).
-
Step 1 (Protection): Benzylation of the single OH.
-
Step 2 (Oxidation): Dakin oxidation converts the aldehyde (-CHO) to a formate ester (-OCHO), which hydrolyzes to the phenol (-OH).[1]
Step-by-Step:
-
Benzylation:
-
Dissolve 5-chloro-2-hydroxybenzaldehyde (10 mmol) in DMF (20 mL).
-
Add
(12 mmol) and stir for 10 min. -
Add Benzyl Bromide (11 mmol) dropwise. Heat to 60°C for 4 hours.
-
Result:2-Benzyloxy-5-chlorobenzaldehyde (Single isomer).
-
Workup: Pour into water, filter solid, wash with hexane.
-
-
Dakin Oxidation:
-
Dissolve the intermediate (10 mmol) in MeOH (30 mL) and THF (10 mL).
-
Add Urea-Hydrogen Peroxide (UHP) complex (15 mmol) or 30%
. -
Add catalytic Selenium Dioxide (
, 5 mol%) or simply use NaOH (2 eq) for standard Dakin conditions. -
Stir at Room Temperature for 2–6 hours.
-
Mechanism:[1][2][3][4][5][6][7][8][9] Nucleophilic attack of hydroperoxide
Aryl migration Formate ester Hydrolysis.[1] -
Workup: Acidify with 1M HCl, extract with EtOAc.
-
Product:2-Benzyloxy-5-chlorophenol .
-
Protocol B: Direct Alkylation (Optimization Mode)
Only use if starting material availability dictates.
-
Setup: Flame-dried flask, Argon atmosphere.
-
Solvent: Acetonitrile (MeCN) - promotes
without overly enhancing basicity. -
Base: Cesium Carbonate (
, 0.5 eq) or Potassium Carbonate (0.6 eq). Note: Using <1 eq of base helps prevent bis-alkylation. -
Addition:
-
Dissolve 4-chlorocatechol (1.0 eq) and Base in MeCN.
-
Add Benzyl Bromide (0.9 eq) extremely slowly (syringe pump) at 0°C.
-
-
Purification: You must use column chromatography to separate the regioisomers. The target (2-Benzyloxy-5-chlorophenol) is typically less polar than the unwanted isomer due to internal H-bonding capabilities.
Part 3: Comparative Data & Visualization
Table 1: Route Comparison
| Feature | Direct Alkylation (Route A) | Dakin Oxidation (Route B) |
| Starting Material | 4-Chlorocatechol | 5-Chlorosalicylaldehyde |
| Regioselectivity | Poor (Mix of 1-OBn and 2-OBn) | Perfect (Structural Control) |
| Bis-alkylation | High Risk | Impossible |
| Atom Economy | High | Moderate (Loss of Formate) |
| Purification | Difficult Chromatography | Recrystallization / Simple Wash |
| Scalability | Low (due to separation) | High |
Visual Logic: Pathway Analysis
Caption: Comparison of the "Direct Alkylation" route (prone to regio-isomer impurities) vs. the "Dakin Oxidation" route (regiospecific).
References
-
Dakin Oxidation Mechanism & Utility
-
Williamson Ether Synthesis Side Reactions
- Williamson Ether Synthesis - Side Product Limit
-
Source:
-
Regioselective Protection of Catechols
- Kawai, Y. et al. "Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxybenzaldehyde." MDPI Molecules, 2003.
-
Source:
-
pKa of Phenols (Data for Acidity Logic)
- Bordwell pKa Table (Acidity in DMSO/W
-
Source:
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Rationalize the difference in pKₐ values for the two hydroxyl gro... | Study Prep in Pearson+ [pearson.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. synarchive.com [synarchive.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide [organic-chemistry.org]
- 8. Dakin Reaction (Chapter 35) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. Dakin oxidation - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
Optimizing temperature and pH for 2-Benzyloxy-5-chlorophenol stability
Technical Support Center: Stability of 2-Benzyloxy-5-chlorophenol
Welcome to the technical support center for 2-Benzyloxy-5-chlorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound, with a specific focus on the critical roles of temperature and pH. Understanding the stability profile of a molecule like 2-Benzyloxy-5-chlorophenol is paramount for ensuring the integrity of experimental results, the purity of pharmaceutical intermediates, and the overall success of a research and development pipeline.
The structure of 2-Benzyloxy-5-chlorophenol, featuring a benzyl ether linkage, a phenolic hydroxyl group, and a chlorinated aromatic ring, presents a unique set of stability challenges.[1][2][3] This guide offers a series of frequently asked questions, troubleshooting protocols, and detailed experimental workflows to empower you to optimize the stability of this compound in your specific application.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability of 2-Benzyloxy-5-chlorophenol.
Q1: What are the primary degradation pathways for 2-Benzyloxy-5-chlorophenol? A1: The chemical structure of 2-Benzyloxy-5-chlorophenol contains three key functional groups that are susceptible to degradation under various stress conditions.[1]
-
Hydrolysis: The benzyl ether bond is the most probable site for hydrolytic cleavage. This reaction can be catalyzed by both acidic and basic conditions, leading to the breaking of the ether linkage.[1][4]
-
Oxidation: The phenolic moiety and the benzylic carbon are susceptible to oxidation. Phenols can be oxidized to form colored quinone-type structures, and the presence of the electron-donating hydroxyl group activates the aromatic ring towards oxidative processes.[5][6][7] The benzylic position is also a known site for oxidative attack.[1]
-
Photolysis: Chlorinated aromatic compounds can be sensitive to light.[7][8] Exposure to UV or even high-intensity visible light can induce photochemical reactions, potentially leading to dechlorination or the formation of other photoproducts.[1]
Q2: How does pH influence the stability of the compound? A2: pH is a critical factor governing the stability of 2-Benzyloxy-5-chlorophenol.
-
Under Acidic Conditions (Low pH): Strong acids can catalyze the hydrolysis of the benzyl ether linkage, yielding 5-chloroguaiacol and benzyl alcohol as potential degradation products.
-
Under Basic Conditions (High pH): In alkaline solutions, the phenolic proton is abstracted, forming a phenolate anion. This phenolate is significantly more electron-rich than the neutral phenol, making it more susceptible to oxidation.[5] Furthermore, strong basic conditions can also promote ether hydrolysis.
-
Neutral pH: The compound is expected to be most stable near neutral pH, where both acid- and base-catalyzed hydrolysis are minimized. However, susceptibility to oxidative and photolytic degradation remains.
Q3: What is the impact of temperature on the stability of 2-Benzyloxy-5-chlorophenol? A3: Temperature is a major accelerator of chemical degradation. According to the Arrhenius equation, the rate of most chemical reactions, including degradation, increases exponentially with temperature.[9] For 2-Benzyloxy-5-chlorophenol, elevated temperatures will accelerate all potential degradation pathways: hydrolysis, oxidation, and any other thermally-labile transformations.[8] Therefore, storing the compound at controlled, cool temperatures is essential for preserving its integrity. Forced degradation studies often utilize elevated temperatures (e.g., 50-80°C) to intentionally promote and identify potential degradation products in a shortened timeframe.[1][8]
Q4: What are the likely degradation products I should look for? A4: Based on the potential degradation pathways, the primary degradation products to monitor for during a stability study would be:
-
From Hydrolysis: 5-chloro-2-hydroxyphenol (also known as 5-chlorocatechol or 4-chloro-1,2-benzenediol) and Benzyl Alcohol.
-
From Oxidation: Products could include 5-chloro-2-benzyloxy-p-benzoquinone or other more complex oxidized and ring-opened species. It is crucial to note that these are predicted degradants. Their actual formation and structure must be confirmed experimentally, typically using a validated, stability-indicating HPLC method coupled with mass spectrometry (LC-MS) for structural elucidation.[1][10][11]
Q5: What are the recommended general storage conditions for this compound? A5: To minimize degradation, 2-Benzyloxy-5-chlorophenol should be stored in a well-sealed container to protect it from moisture and air (oxygen). It should be kept in a cool, dark place, such as a refrigerator (2-8°C), and protected from light.[1] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation. The precise optimal storage conditions should be formally determined through long-term stability studies as per ICH guidelines.[12][13]
Section 2: Troubleshooting Guide for Stability Studies
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks appear in the chromatogram of a freshly prepared sample. | 1. Contamination of the sample, solvent, or HPLC system. 2. On-column degradation. 3. Use of a non-inert vial or container. | 1. Use high-purity solvents and freshly cleaned system components. Inject a solvent blank to rule out system contamination.[1] 2. Modify HPLC mobile phase pH to be in a more stable range for the compound. Use a lower column temperature. 3. Use amber glass or other inert vials. |
| Rapid and excessive degradation (>20%) is observed under mild stress conditions. | 1. The compound is intrinsically less stable than anticipated. 2. Stress conditions (e.g., temperature, pH) are too harsh. 3. Presence of catalytic impurities (e.g., trace metals) in the solution. | 1. This is valuable data; document the instability. 2. Reduce the duration of stress, lower the temperature, or use a lower concentration of acid/base/oxidant.[7] 3. Use high-purity water and reagents. Consider the use of a chelating agent like EDTA in preliminary studies to test for metal catalysis. |
| Inconsistent results or poor reproducibility between stability study batches. | 1. Inconsistent preparation of stock or stressed samples. 2. Variability in environmental chamber performance (temperature/humidity/light intensity). 3. Drifting performance of the analytical instrument (e.g., lamp aging, column degradation). | 1. Use a detailed, standardized SOP for all sample preparations. 2. Ensure environmental chambers are properly calibrated and qualified. 3. Perform system suitability tests before each analytical run to ensure consistent instrument performance. |
| Poor mass balance in the stability assay (sum of parent and degradants is <95%). | 1. Formation of non-UV active or volatile degradation products. 2. Degradation products are not being eluted from the HPLC column. 3. Adsorption of the compound or its degradants onto the container surface. | 1. Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) in parallel with UV to detect non-chromophoric compounds. 2. Develop a more robust gradient elution method that includes a strong solvent wash at the end of each run. 3. Use silanized glass vials or polypropylene containers to minimize adsorption. |
Section 3: Experimental Protocol for Stability Assessment
This section provides a detailed protocol for conducting a forced degradation study to identify the stability-indicating characteristics of 2-Benzyloxy-5-chlorophenol. Forced degradation studies are a regulatory expectation and a critical part of method development.[7][14][15][16]
Protocol: Forced Degradation (Stress Testing) of 2-Benzyloxy-5-chlorophenol
Objective: To investigate the degradation behavior of 2-Benzyloxy-5-chlorophenol under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to support the development of a stability-indicating analytical method.
1. Materials & Equipment:
-
2-Benzyloxy-5-chlorophenol (high purity)
-
HPLC-grade Acetonitrile and Water
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
HPLC system with a UV/Vis or DAD detector
-
LC-MS system for peak identification (recommended)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter, calibrated
-
Forced-air oven
-
ICH-compliant photostability chamber
2. Stock Solution Preparation:
-
Prepare a stock solution of 2-Benzyloxy-5-chlorophenol at 1.0 mg/mL in acetonitrile or a suitable solvent mixture.
3. Stress Conditions (Prepare in duplicate):
-
Control Sample: Dilute the stock solution with 50:50 acetonitrile:water to a final concentration of ~0.1 mg/mL. Store at 5°C.
-
Acid Hydrolysis: Mix stock solution with 1 M HCl and water to achieve a final drug concentration of ~0.1 mg/mL in 0.1 M HCl. Incubate at 60°C for 24 hours.[1] Neutralize with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Mix stock solution with 1 M NaOH and water to achieve a final drug concentration of ~0.1 mg/mL in 0.1 M NaOH. Incubate at 60°C for 8 hours.[1] Neutralize with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂ to achieve a final drug concentration of ~0.1 mg/mL. Keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Also, store a solution sample (prepared as the control) at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution sample (~0.1 mg/mL) to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil and stored under the same conditions.
4. Sample Analysis (Example HPLC Method):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 40% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: 275 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
5. Data Interpretation:
-
Compare chromatograms of stressed samples to the control sample.
-
Calculate the percentage of degradation for the parent compound.
-
Ensure chromatographic peak purity of the parent peak in the presence of degradants using a DAD detector or MS.
-
Identify the molecular weights of major degradation products using LC-MS to propose their structures.
Section 4: Data Summary & Visualizations
Table 1: Recommended Starting Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | 5-20% |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 8 hours | 5-20% |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | 5-20% |
| Thermal (Solution) | Neutral Solution | 80°C | 48 hours | 5-20% |
| Photolysis | ICH Q1B Standard | Ambient | Per Guideline | As observed |
Note: Durations should be adjusted based on preliminary results to achieve the target degradation level.
Diagrams
Caption: Potential Degradation Pathways.
References
-
Gattrell, M., & Kirk, D. W. (1999). Electrochemical Oxidation of Chlorinated Phenols. Journal of The Electrochemical Society, 146(8), 3045-3051. Available at: [Link]
-
Li, X., et al. (2015). Kinetics study on the oxidation of chlorophenols by permanganate. Journal of Environmental Sciences, 37, 107-114. Available at: [Link]
-
Sudoh, M., et al. (2012). Indirect Electrochemical Oxidation of Chlorophenols in Dilute Aqueous Solutions. International Journal of Photoenergy, 2012, 1-8. Available at: [Link]
-
ResearchGate. (n.d.). Oxidation of chlorophenols on Pt electrode in alkaline solution studied by cyclic voltammetry, galvanostatic electrolysis, and gas chromatography-mass spectrometry. Available at: [Link]
-
ConnectSci. (n.d.). Destructive Oxidation of Chlorophenols. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available at: [Link]
-
Volwiler, E. H., & Vliet, E. B. (1921). PREPARATION AND HYDROLYSIS OF BENZYL ESTERS. Journal of the American Chemical Society, 43(7), 1672–1679. Available at: [Link]
-
SGS. (n.d.). Pharmaceutical Stability Testing and Storage. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (2020). Stability Indicating Forced Degradation Studies. Available at: [Link]
-
Scite. (n.d.). Preparation and Hydrolysis of Benzyl Esters. Available at: [Link]
-
Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Available at: [Link]
-
Parameter. (2023). Stability Testing for Pharmaceuticals & More. Available at: [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (2012). Stability Testing of Pharmaceutical Products. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Available at: [Link]
-
Chromatography Today. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
-
World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available at: [Link]
-
Seeberger, P. H., & Konrádsson, P. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 22(13), 5036–5040. Available at: [Link]
-
Scribd. (n.d.). Forced Degradation Studies Guide. Available at: [Link]
-
International Journal of Current Research. (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Available at: [Link]
-
International Journal of Applied Pharmaceutics. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]
-
Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13, 31. Available at: [Link]
-
Wageningen University & Research. (n.d.). Degradation of Chlorobenzoates and Chlorophenols by Methanogenic Consortia. Available at: [Link]
-
Royal Society of Chemistry. (2014). Analytical Methods. Available at: [Link]
-
Slideshare. (n.d.). degradation of phenols and chlorophenols. Available at: [Link]
-
ResearchGate. (2026). A sensitive and selective spectrophotometric method for 2-chlorophenol based on solid phase extraction with mixed hemimicelle magnetic nanoparticles. Available at: [Link]
-
ResearchGate. (n.d.). Bacterial degradation pathway for 2-chloro-5-nitrophenol (a), and.... Available at: [Link]
-
Journal of the Chemical Society of Pakistan. (2006). Chromatographic Determination of Chlorophenols. Available at: [Link]
-
Semantic Scholar. (2022). Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma. Available at: [Link]
-
Fenix. (n.d.). Determination of Chlorophenols in water by LC-MS/MS. Case study: 2-amino-4-chlorophenol. Available at: [Link]
-
Loftin, K. A., et al. (2014). Effects of Ionic Strength, Temperature, and pH on Degradation of Selected Antibiotics. Journal of Environment Quality, 37(2), 378-386. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-(benzyloxy)-5-chlorophenol | 1189360-82-4 [sigmaaldrich.com]
- 3. 2-(benzyloxy)-5-chlorophenol | 1189360-82-4 [sigmaaldrich.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 12. Pharmaceutical Stability Testing | SGS USA [sgs.com]
- 13. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
- 14. onyxipca.com [onyxipca.com]
- 15. japsonline.com [japsonline.com]
- 16. ajpsonline.com [ajpsonline.com]
Technical Support Center: Regioisomer Management in 2-Benzyloxy-5-chlorophenol Synthesis
Status: Operational Ticket Type: Advanced Synthesis & Purification Support Subject: Separation and Control of Regioisomers in 4-Chlorocatechol Benzylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 2-Benzyloxy-5-chlorophenol (Target) typically involves the mono-benzylation of 4-chlorocatechol . This reaction inherently produces a regioisomeric mixture due to the presence of two non-equivalent hydroxyl groups.
-
Target (Isomer A): 2-Benzyloxy-5-chlorophenol (Reaction at C1-OH of the starting material).
-
Impurity (Isomer B): 2-Benzyloxy-4-chlorophenol (Reaction at C2-OH of the starting material).
The Challenge: The "Impurity" (Isomer B) is often the major product because the C2-hydroxyl group (meta to Cl) is more acidic and nucleophilic than the C1-hydroxyl group (para to Cl). This guide provides protocols to shift the reaction favorability and, more importantly, to separate the resulting mixture using pKa-dependent extraction and chromatography.
Module 1: Diagnostic & Reaction Logic
Q1: Why is my reaction yielding primarily the "wrong" isomer (2-Benzyloxy-4-chlorophenol)?
A: This is driven by the electronic effects of the chlorine substituent on the catechol ring. In 4-chlorocatechol, the chlorine atom exerts an electron-withdrawing inductive effect (-I). This effect is distance-dependent.
-
The C2-OH is meta to the chlorine (closer through bonds).
-
The C1-OH is para to the chlorine (further through bonds).
Because the inductive effect stabilizes the phenoxide anion, the C2-OH is more acidic . In a standard base-catalyzed Williamson ether synthesis (e.g.,
Q2: Can I force the reaction to favor the Target (2-Benzyloxy-5-chlorophenol)?
A: Yes, but it requires shifting from thermodynamic to kinetic control or using steric blocking.
-
Strategy A (Stoichiometry): Use a slight deficit of base (0.95 eq) to ensure only the most acidic proton reacts? No, this favors the impurity.
-
Strategy B (Solvent Effect): Use a protic solvent (Ethanol) which solvates anions. The more localized charge of the C2-phenoxide might be better solvated (shielded), potentially allowing the C1-OH to compete, though this is marginal.
-
Strategy C (Borate Protection - Recommended): Pre-treat 4-chlorocatechol with Borax (
). Borates form cyclic esters with catechols. The steric bulk of the borate complex may direct the alkylating agent to the less hindered position, or alter the pKa profile.
Module 2: Separation Protocols (The Solution)
Since the formation of the impurity is mechanistically favored, purification is the critical step. We utilize the acidity difference between the final products.[1]
Acidity Differential Theory
-
Target (2-Benzyloxy-5-chlorophenol): The free OH is meta to the Chlorine. (
) -
Impurity (2-Benzyloxy-4-chlorophenol): The free OH is para to the Chlorine. (
) -
Note: Chlorophenols with Cl in the meta position are generally more acidic than those with Cl in the para position due to the dominance of the inductive effect over resonance donation at the meta position [1].
Protocol A: pH-Swing Extraction (High Throughput / Scale-Up)
Best for: Removing the bulk of the impurity without column chromatography.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .
-
First Wash (Removal of Bis-benzylated byproduct): Wash with 1M NaOH. Warning: Both phenols will go into the water. The bis-benzylated impurity stays in EtOAc. Discard organic layer (or save for recovery).
-
Acidification: Acidify the aqueous layer to pH 2.0 with HCl. Extract back into EtOAc.
-
Selective Extraction (The "Golden Nugget"):
-
Prepare a Borate Buffer or Carbonate Buffer at pH 9.1 .
-
Extract the EtOAc layer with this pH 9.1 buffer (3x).
-
Mechanism: At pH 9.1, the more acidic Target (pKa ~9.0) will be ~50-60% deprotonated and move to the aqueous layer. The less acidic Impurity (pKa ~9.4) will remain largely protonated (~70%) and stay in the organic layer.
-
-
Recovery: Take the aqueous buffer layer (enriched in Target), acidify to pH 2, and extract with fresh EtOAc.
Protocol B: Chromatographic Separation
Best for: High purity requirements (>99%).
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (Acid washed preferred) | Phenols can tail on neutral silica due to ionization. |
| Mobile Phase | Toluene : Ethyl Acetate (95:5) | Toluene provides |
| Modifier | 1% Acetic Acid | Suppresses ionization, sharpening the peaks. |
| Loading | Solid load on Celite | Improves resolution for close-eluting spots. |
Module 3: Visual Workflows
Figure 1: Reaction Pathways & Isomer Formation
Caption: Mechanistic pathway showing the preferential formation of the impurity due to the higher acidity of the C2-hydroxyl group.
Figure 2: Purification Decision Tree
Caption: Decision matrix for selecting the appropriate purification workflow based on the crude ratio of isomers.
Module 4: Analytical Verification (FAQ)
Q: How do I distinguish the isomers by NMR? They look identical. A: While the proton shifts are similar, the coupling patterns and NOE (Nuclear Overhauser Effect) are definitive.
-
1H NMR (Aromatic Region):
-
Target (5-Cl): The proton at C6 (ortho to the phenol OH) will appear as a doublet (d) with a meta-coupling constant (
) to the proton at C4. -
Impurity (4-Cl): The proton at C3 (ortho to the phenol OH) is a singlet (s) or has very weak para-coupling.
-
Key Shift: The proton ortho to the Chlorine usually shifts upfield relative to the proton ortho to the Benzyloxy group.
-
-
NOE Experiments (Definitive):
-
Irradiate the Benzyl
protons. -
Target: You will see NOE enhancement of the proton at C3 (which is adjacent to the OBn group). This proton is meta to the Chlorine.
-
Impurity: You will see NOE enhancement of the proton at C3 (adjacent to OBn). This proton is ortho to the Chlorine.
-
References
-
Asian Journal of Chemistry. (2012). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids. Retrieved from [Link]
- Google Patents. (1984). US4429168A - Process for separating chlorinated phenols.
-
ResearchGate. (2002). Absolute pKa Determinations for Substituted Phenols. Retrieved from [Link]
Sources
Overcoming solubility issues of 2-Benzyloxy-5-chlorophenol in aqueous media
Technical Support Center: Overcoming Aqueous Solubility Issues of 2-Benzyloxy-5-chlorophenol (2-BCP)
Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate highly lipophilic halogenated phenols for biological evaluation.
2-Benzyloxy-5-chlorophenol (CAS: 1189360-82-4) presents a severe thermodynamic challenge. The molecule features a bulky, non-polar benzyloxy group and an electron-withdrawing chlorine atom. These structural elements drastically increase its partition coefficient (LogP) and crystal lattice energy, rendering its intrinsic aqueous solubility practically negligible. To successfully deploy this compound in your workflows without compromising scientific integrity, we must manipulate its solvent microenvironment.
This guide provides field-proven, self-validating methodologies to overcome these barriers.
Diagnostic Solubilization Workflow
Before selecting a protocol, you must align your solubilization strategy with your target application's tolerance for excipients. Use the decision matrix below to determine the optimal path for your experiment.
Decision tree for selecting a 2-BCP solubilization strategy based on application constraints.
Troubleshooting & FAQs
Q1: I dissolved 2-BCP in 100% DMSO, but it immediately precipitates ("crashes out") when added to my aqueous cell culture media. How do I prevent this? Root Cause: This is a thermodynamic shock phenomenon. When DMSO is diluted into water, the bulk dielectric constant of the medium shifts abruptly. The solvation capacity drops exponentially, and hydrophobic interactions force the 2-BCP molecules to self-associate and precipitate. Solution: Do not spike directly into bulk water. Instead, use a transitional surfactant system. By pre-mixing the DMSO stock with a surfactant like Poloxamer-188 or Tween 80 before aqueous dilution, you create a micellar shield that kinetically traps the drug in solution, preventing nucleation[1].
Q2: Are there non-toxic alternatives to organic co-solvents for in vivo dosing of 2-BCP? Root Cause & Solution: Yes. The gold standard for lipophilic phenols is inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD)[2]. HP-β-CD features a hydrophobic interior cavity that perfectly accommodates the bulky benzyloxy and chlorophenyl rings of 2-BCP. Meanwhile, its heavily hydroxylated exterior maintains excellent aqueous solubility (up to 45 g/100 mL)[3]. This completely masks the drug's hydrophobicity from the bulk water without exposing cells to harsh solvents.
Q3: Can I just adjust the pH to dissolve it? Root Cause: 2-BCP is a weak acid. The phenolic hydroxyl group typically has a pKa around 8.5–9.0. Solution: Elevating the pH above 9.5 will deprotonate the phenol, forming a highly soluble phenolate anion. However, this alkaline environment is highly toxic to cell cultures and can cause severe tissue necrosis in vivo[4]. pH adjustment should only be used as a transient step during formulation, followed by buffering back to physiological pH in the presence of a stabilizer (like HP-β-CD).
Quantitative Excipient Performance
The following table summarizes the expected solubility enhancement of lipophilic halogenated phenols across different vehicle systems. Note: Values are representative baselines to guide formulation scaling.
| Solubilization System | Excipient Concentration | Estimated 2-BCP Solubility (mg/mL) | Fold Enhancement | Application Suitability |
| Pure Water (pH 7.4) | N/A | < 0.05 | 1x (Baseline) | None |
| Co-solvent System | 20% PEG-400 | ~ 1.2 | 24x | Topical / IP Injection |
| Surfactant Micelles | 5% Poloxamer-188 | ~ 2.5 | 50x | In Vitro Assays |
| Cyclodextrin Complex | 20% HP-β-CD (w/v) | ~ 8.5 | 170x | IV / PO / Cell Culture |
| Synergistic Ternary | 10% HP-β-CD + 5% PEG-400 | ~ 15.0 | 300x | High-Dose Toxicology |
Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: Preparation of 2-BCP / HP-β-CD Inclusion Complexes
Mechanism: Solvent evaporation forces the hydrophobic 2-BCP into the HP-β-CD cavity, creating a stable, water-soluble binary complex[5].
-
Molar Calculation: Weigh 2-BCP and HP-β-CD at a 1:2 molar ratio. (Causality: Excess cyclodextrin ensures complete encapsulation and prevents free-drug nucleation).
-
Co-Dissolution: Dissolve both powders in a volatile solvent system (e.g., 50:50 Ethanol:Water) under continuous magnetic stirring at 40°C for 2 hours. (Causality: Ethanol disrupts the water hydrogen-bond network, allowing the lipophilic drug to enter the aqueous phase temporarily to interact with the CD cavity).
-
Evaporation: Remove the solvent completely using a rotary evaporator under reduced pressure at 45°C until a dry, solid film is formed.
-
Reconstitution: Reconstitute the solid complex in your desired aqueous buffer (e.g., PBS pH 7.4).
-
Self-Validation Step (Critical): Filter the reconstituted solution through a 0.22 µm PES syringe filter. Measure the UV absorbance of the filtrate. If the concentration matches your theoretical yield and the solution exhibits no Tyndall effect (light scattering) when illuminated with a laser pointer, true inclusion has been achieved.
Protocol B: Synergistic Ternary System (Co-solvent + Cyclodextrin)
Mechanism: Co-solvents reduce the polarity of the bulk water, lowering the thermodynamic energy barrier for the drug, while the cyclodextrin provides a specific hydrophobic sink. This combination yields exponential, rather than additive, solubility gains[6],[1].
-
Primary Solvation: Dissolve 2-BCP in a minimal volume of PEG-400 (e.g., 5% of final volume). Vortex until completely clear.
-
Aqueous Phase Preparation: In a separate vessel, prepare a 10% (w/v) solution of HP-β-CD in purified water.
-
Titration: Place the HP-β-CD solution on a magnetic stirrer (800 rpm). Slowly titrate the 2-BCP/PEG-400 solution into the vortex drop-by-drop. (Causality: Slow addition prevents localized supersaturation, giving the CD cavities time to capture the drug molecules before they can aggregate).
-
Self-Validation Step: Centrifuge the final mixture at 15,000 × g for 15 minutes. The absence of a pellet confirms that the drug is fully stabilized in the ternary complex and will not precipitate upon standing.
Mechanistic Visualization
Synergistic mechanism of ternary complexation enhancing the aqueous solubility of 2-BCP.
References
-
Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. PubMed / National Institutes of Health. Available at:[Link]
-
Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Current Science / ResearchGate. Available at:[Link]
-
Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications. MDPI Polymers. Available at:[Link]
-
Soluble, hydroxypropyl-etherified, β-cyclodextrin (HPβCD) for the removal of phenol group compounds. NextGenRnD. Available at:[Link]
- Injectable formulations comprising phenol and cyclodextrin and uses thereof.Google Patents (CA3129648A1).
-
Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid. PubMed Central / NIH. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. nextgenrnd.com [nextgenrnd.com]
- 4. CA3129648A1 - Injectable formulations comprising phenol and cyclodextrin and uses thereof________________________________ - Google Patents [patents.google.com]
- 5. Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Controlling moisture sensitivity during 2-Benzyloxy-5-chlorophenol storage
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
2-Benzyloxy-5-chlorophenol is a critical intermediate, often used in the synthesis of agrochemicals and pharmaceutical APIs. While the benzyl ether moiety provides some protection to the phenolic oxygen, the compound retains significant sensitivity to environmental factors.
The Core Challenge: Phenols are inherently hygroscopic and prone to oxidative coupling. Moisture acts as a catalyst for these degradation pathways. In the presence of water, the proton mobility on the phenolic hydroxyl group increases, facilitating radical formation and subsequent oxidation into quinones (which appear pink or red).
Strict adherence to the protocols below is required to maintain >98% purity and prevent downstream stoichiometric errors.
Diagnostic: Is My Sample Compromised?
Before using the reagent, perform this rapid triage.
Visual Inspection Guide
| Observation | Diagnosis | Risk Level | Action Required |
| White to Off-White Crystalline Solid | Optimal State | Low | Proceed to use. |
| Clumping / Caking | Moisture Absorption | Medium | STOP. Weighing will be inaccurate. Dry immediately.[1] |
| Pink / Reddish Hue | Early Oxidation | High | STOP. Check purity by HPLC. If <95%, recrystallize. |
| Dark Brown / Tar | Advanced Decomposition | Critical | Discard. Irreversible quinone formation. |
Mechanism of Failure
The following diagram illustrates why moisture ingress is not just a physical issue but a chemical trigger.
Figure 1: The Moisture-Oxidation Cascade. Water lowers the activation energy for oxidation, leading to color changes.
Frequently Asked Questions (Troubleshooting)
Q1: I need to measure the water content. Why is my Karl Fischer (KF) titration failing?
Issue: You are likely experiencing a "fading endpoint" or artificially high water counts.
Root Cause: Phenols are weak acids and reducing agents. They can be oxidized by the iodine (
-
Do NOT use standard reagents.
-
Use "Buffered" or "Aldehyde/Ketone" Reagents: These are formulated (often with salicylic acid or benzoic acid) to maintain a lower pH (5–5.5), suppressing the side reaction.
-
Method: Volumetric titration is preferred over coulometric for phenolic intermediates to prevent electrode fouling.
Q2: My sample is "caked." Can I dry it in a standard oven?
WARNING: Do NOT use a standard convection oven. Reasoning:
-
Oxidation: Heating in air accelerates the "pinking" (oxidation) described in Figure 1.
-
Melting Point Risk: While specific data for this intermediate varies by batch/polymorph, many chlorinated phenols have low melting points (40–60°C). Heating above the melting point can cause decomposition or fuse the material into a glass.
Correct Drying Protocol:
-
Equipment: Vacuum Oven or Desiccator.
-
Desiccant: Phosphorus Pentoxide (
) or Potassium Hydroxide ( ) pellets (to absorb acidic vapors). -
Temperature: Ambient (
). If heating is absolutely necessary, do not exceed without verifying the melting point of your specific lot. -
Vacuum:
.
Q3: What is the ideal storage architecture?
To maximize shelf life (12+ months), follow this hierarchy of protection.
| Layer | Specification | Scientific Rationale |
| Primary Container | Amber Glass Vial | Blocks UV light (initiator of radical formation). Glass is impermeable to moisture. |
| Seal | PTFE-Lined Cap | Prevents leaching of plasticizers from standard liners; ensures airtight seal. |
| Headspace | Argon or Nitrogen | Displaces oxygen. Argon is heavier than air and offers superior blanketing for solids. |
| Secondary Containment | Desiccator Cabinet | Provides a backup moisture barrier. |
| Temperature | Refrigerated ( | Slows kinetic rate of hydrolysis and oxidation. |
Workflow: Handling During Experimentation
When moving the compound from storage to the bench, condensation is the enemy.
Figure 2: Safe Handling Workflow. Step 2 is most often skipped, leading to water condensation inside the cold bottle.
References
-
ASTM International. (2024).[3] Standard Test Method for Water in Phenol and Related Materials by the Iodine Reagent Method (ASTM D1631-24). ASTM.[3][4] [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Chlorophenols: Chemical and Physical Information. CDC. [Link]
Sources
Validation & Comparative
High-Resolution 1H NMR Characterization of 2-Benzyloxy-5-chlorophenol: A Comparative Solvent Study
Topic: 1H NMR Spectrum Analysis and Interpretation for 2-Benzyloxy-5-chlorophenol Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of antifungal pharmacophores and chlorinated antiseptics, 2-Benzyloxy-5-chlorophenol serves as a critical intermediate. Its structural fidelity is defined by the precise regiochemistry of the chlorine substituent relative to the benzyloxy and phenolic hydroxyl groups.
This guide provides a technical comparison of NMR acquisition methods, specifically evaluating the performance of DMSO-d6 versus CDCl3 in resolving the labile phenolic proton and confirming the 1,2,5-substitution pattern. Unlike generic spectral databases, this analysis focuses on the causality of signal patterns to equip researchers with self-validating identification protocols.
Strategic Solvent Selection: Performance Comparison
The choice of solvent is the single most significant variable in the characterization of phenols. For 2-Benzyloxy-5-chlorophenol, the "performance" of the analysis is measured by the resolution of the hydroxyl (-OH) proton and the separation of the aromatic multiplets.
Comparative Data: CDCl3 vs. DMSO-d6
| Feature | Chloroform-d (CDCl3) | DMSO-d6 | Scientific Rationale |
| Phenolic -OH Shift | 5.0 – 7.0 ppm (Broad/Invisible) | 9.5 – 10.2 ppm (Sharp Singlet) | DMSO acts as a strong H-bond acceptor, "locking" the OH proton and preventing rapid exchange, resulting in a distinct, downfield signal 1. |
| Water Signal | ~1.56 ppm | ~3.33 ppm | Water in DMSO can overlap with methoxy/benzylic signals if not dry; CDCl3 water signal is usually distinct from key regions. |
| Aromatic Resolution | Good | Excellent | DMSO's higher viscosity and polarity often expand the aromatic region, separating the overlapping benzyl and phenol ring protons. |
| Sample Solubility | Moderate | High | Chlorinated phenols dissolve more readily in DMSO, preventing concentration-dependent shifts. |
Recommendation: For routine purity checks, CDCl3 is sufficient. However, for structural validation and publication , DMSO-d6 is the required standard to observe the integral 1H count of the hydroxyl group and confirm the absence of regioisomers.
Detailed Spectral Assignment & Interpretation
The structure of 2-Benzyloxy-5-chlorophenol consists of a 1,2,5-trisubstituted benzene ring (Ring B) and a monosubstituted benzyl ring (Ring A).
Structural Logic & Numbering
-
Position 1: -OH (Phenol)
-
Position 2: -O-CH2-Ph (Benzyloxy)
-
Position 5: -Cl (Chlorine)
Predicted Chemical Shifts (DMSO-d6)
| Proton Assignment | Type | Shift (δ ppm) | Multiplicity | Coupling Constant ( | Interpretation |
| -OH | Phenolic | 9.50 – 9.80 | Singlet (s) | - | Deshielded by H-bonding to DMSO. Disappears on D2O shake. |
| Ar-H (Ring A) | Benzyl | 7.30 – 7.45 | Multiplet (m) | - | Overlapping signals for 5 protons of the benzyl group. |
| H-3 | Ring B | 6.95 – 7.05 | Doublet (d) | Ortho to Benzyloxy; shielded by ether oxygen. | |
| H-4 | Ring B | 6.85 – 6.95 | dd | Para to OH, Ortho to Cl. Shows large ortho and small meta coupling. | |
| H-6 | Ring B | 6.80 – 6.90 | Doublet (d) | Ortho to OH, Meta to Cl. Shows only small meta coupling. | |
| -O-CH2- | Benzylic | 5.10 – 5.15 | Singlet (s) | - | Characteristic sharp singlet for isolated methylene. |
Differentiation from Isomers (Self-Validating Logic)
A common impurity is the 4-chloro isomer (2-Benzyloxy-4-chlorophenol). You can distinguish them by the coupling patterns of the aromatic protons:
-
Target (5-Cl): The proton with the small meta-coupling (H6) is a doublet . The proton with the large ortho-coupling (H3) is a doublet . The middle proton (H4) is a doublet of doublets .
-
Isomer (4-Cl): The proton with the small meta-coupling (H3) is a doublet . The proton with the large ortho-coupling (H6) is a doublet . The middle proton (H5) is a doublet of doublets .
-
Validation: In the 5-Cl product, the H3 doublet (large J) will be slightly upfield (shielded) due to the ortho-benzyloxy group.
Visualization of Analytical Logic
The following diagram illustrates the decision matrix for assigning the aromatic region, ensuring the analyst correctly identifies the substitution pattern.
Figure 1: Logic tree for distinguishing the 1,2,5-substitution pattern from symmetrical or alternative isomers based on coupling constants.
Experimental Protocol: High-Resolution Acquisition
To achieve the resolution required for the assignments above, follow this standardized protocol.
Materials
-
Analyte: ~10 mg 2-Benzyloxy-5-chlorophenol.
-
Solvent: 0.6 mL DMSO-d6 (99.9% D) + 0.03% TMS.
-
Tube: 5mm Precision NMR Tube (Wilmad 507-PP or equivalent).
Workflow Diagram
Figure 2: Sample preparation workflow to minimize line broadening and maximize signal-to-noise ratio.
Step-by-Step Methodology
-
Solvent Quality: Use a fresh ampoule of DMSO-d6. Old DMSO absorbs atmospheric water, which creates a broad peak at 3.33 ppm that can obscure the benzylic methylene signal at 5.1 ppm 1.
-
Filtration: If the solution appears cloudy (common with chlorinated phenols), filter through a small plug of glass wool directly into the NMR tube. Suspended particles cause magnetic field inhomogeneity, broadening the multiplets.
-
Acquisition Parameters:
-
Pulse Angle: 30° (allows faster repetition).
-
Relaxation Delay (d1): Set to
seconds. Phenolic protons have longer T1 relaxation times; a short delay will suppress the -OH integral, leading to incorrect quantitation. -
Scans (ns): 16 scans are sufficient for 10 mg; increase to 64 for <2 mg samples.
-
References
-
Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[2] Magn.[2] Reson. Chem. 2006; 44(5): 491-509.[2] [Link]
-
Indian Academy of Sciences. "High resolution NMR spectra of some tri-substituted benzenes." [Link]
-
Chemistry LibreTexts. "12.7: Spin-Spin Splitting in 1H NMR Spectra." [Link]
Sources
Characteristic FT-IR absorption peaks of 2-Benzyloxy-5-chlorophenol
Spectroscopic Profiling: FT-IR Analysis of 2-Benzyloxy-5-chlorophenol vs. Structural Analogs
Introduction
2-Benzyloxy-5-chlorophenol is a critical intermediate in the synthesis of agrochemicals (such as fungicides) and pharmaceutical scaffolds targeting oxidative stress pathways. Its structure features a phenol core with a chlorine atom at the 5-position and a bulky benzyloxy (benzyl ether) group at the 2-position.
In Process Analytical Technology (PAT) and Quality Control (QC), the primary challenge is distinguishing this molecule from its starting material (typically 4-chlorocatechol ) and preventing confusion with its regioisomers. This guide provides a comparative FT-IR analysis to serve as a definitive identification protocol.
Experimental Methodology (Self-Validating Protocol)
To ensure reproducibility and spectral integrity, the following Attenuated Total Reflectance (ATR) workflow is recommended over traditional KBr pellets to minimize moisture interference with the hydroxyl region.
Workflow Visualization
Caption: Standardized ATR-FTIR acquisition workflow ensuring background subtraction and signal validation.
Key Parameters:
-
Detector: DTGS or MCT (Liquid N₂ cooled for high sensitivity).
-
Resolution: 4 cm⁻¹.[1]
-
Scans: 32 (Routine) or 64 (High Precision).
-
Apodization: Blackman-Harris 3-Term.
Comparative Spectral Analysis
The identification of 2-Benzyloxy-5-chlorophenol relies on detecting the "loss" of specific precursor bands and the "gain" of the benzyl ether moiety.
Comparator A: 4-Chlorocatechol (Precursor)
-
Structure: 1,2-Dihydroxy-4-chlorobenzene.
-
Key Difference: Contains two O-H groups; lacks aliphatic C-H and monosubstituted benzene ring.
Comparator B: 2-Benzyloxyphenol (Analog)
-
Structure: Lacks the Chlorine atom.
-
Key Difference: Identical ether/phenol pattern but different aromatic substitution (fingerprint region).
Diagnostic Peak Table
| Functional Group | Vibration Mode | Target: 2-Benzyloxy-5-chlorophenol | Precursor: 4-Chlorocatechol | Analog: 2-Benzyloxyphenol | Diagnostic Note |
| Phenol O-H | Stretch (H-bonded) | 3300–3450 cm⁻¹ (Broad) | 3200–3500 cm⁻¹ (Very Broad, Doublet possible) | 3350–3450 cm⁻¹ | Target has only one OH; Precursor has two, often creating a broader, more complex envelope. |
| Aromatic C-H | Stretch ( | 3030–3080 cm⁻¹ | 3050–3100 cm⁻¹ | 3030–3080 cm⁻¹ | Present in all, but intensity increases in Target due to added Benzyl ring. |
| Benzyl C-H | Stretch ( | 2850–2950 cm⁻¹ (Distinct) | Absent | 2870–2940 cm⁻¹ | CRITICAL: Presence confirms Benzyl group attachment. |
| Ether C-O-C | Asym. Stretch | 1230–1260 cm⁻¹ | Absent (C-O is phenolic only: ~1200) | 1220–1250 cm⁻¹ | Strong band indicating Ar-O-CH₂ linkage. |
| Aliphatic C-O | Sym. Stretch | 1000–1040 cm⁻¹ | Absent | 1010–1030 cm⁻¹ | Associated with the CH₂-O bond of the benzyl ether. |
| Chlorine C-Cl | Stretch/Bend | 1070–1090 cm⁻¹ (Weak) | 1080–1100 cm⁻¹ | Absent | Differentiates Target from non-chlorinated analog. |
| Mono-sub Ring | Out-of-Plane Bend | 695 & 740 cm⁻¹ (Strong) | Absent | 690 & 735 cm⁻¹ | CRITICAL: The "Passport" of the Benzyl group. |
| 1,2,4-Tri-sub | Out-of-Plane Bend | 800–860 cm⁻¹ | 810–870 cm⁻¹ | 750–780 cm⁻¹ (1,2-di) | Confirms the specific substitution pattern of the core phenol ring. |
Detailed Mechanistic Interpretation
A. The Hydroxyl Region (3200–3550 cm⁻¹)
In 4-chlorocatechol, two adjacent hydroxyl groups facilitate strong intermolecular and intramolecular hydrogen bonding, often resulting in a broad, coalesced absorption band.
-
Target Shift: Upon benzylation of the 2-position, one donor/acceptor site is removed. The remaining 1-OH typically forms an intramolecular hydrogen bond with the ether oxygen at position 2. This locks the conformation, often sharpening the OH band slightly compared to the precursor and shifting it to a lower frequency (red shift) compared to a free phenol (~3600 cm⁻¹) due to the chelation effect.
B. The "Fingerprint" of Benzylation (2800–3000 cm⁻¹ & 690–750 cm⁻¹)
The most reliable evidence of successful synthesis is the appearance of aliphatic C-H stretches.
-
Mechanism: The methylene (-CH₂-) group of the benzyl ether introduces vibrational modes at ~2920 cm⁻¹ (asymmetric) and ~2850 cm⁻¹ (symmetric).
-
Confirmation: Simultaneously, look for the strong "out-of-plane" (oop) bending vibrations characteristic of a monosubstituted benzene ring (the benzyl group) at 695 cm⁻¹ and 740 cm⁻¹ . If these are missing, the benzylation failed.
C. The Chlorine Signature (1000–1100 cm⁻¹)
The C-Cl stretch is notoriously difficult to assign due to coupling with skeletal vibrations. However, in 1,2,4-trisubstituted benzenes, the C-Cl vibration often enhances bands in the 1050–1100 cm⁻¹ region.
-
Differentiation: Comparison with 2-Benzyloxyphenol is vital here. The chlorinated target will exhibit a band in this region that is absent in the non-chlorinated analog.
Troubleshooting & Impurity Detection
Use this logic flow to identify common synthesis failures:
Caption: Logic tree for rapid quality control of 2-Benzyloxy-5-chlorophenol synthesis.
-
Scenario 1 (Starting Material): If the spectrum lacks the peaks at 695/740 cm⁻¹ and 2900 cm⁻¹, the reaction did not proceed.
-
Scenario 2 (Over-reaction): If the OH stretch at 3400 cm⁻¹ disappears entirely, the phenol has been di-benzylated (if the starting material was a diphenol) or the wrong isomer was isolated.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Authoritative text on functional group assignment).
-
NIST Mass Spectrometry Data Center. (2023).[2] Infrared Spectrum of Benzyl Phenyl Ether. NIST Chemistry WebBook, SRD 69. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): 4-Chlorophenol & 2-Benzyloxyphenol. [Link]
-
Bardakçı, B. (2019). FTIR-ATR Spectroscopic Characterization of Monochlorophenols and Effects of Symmetry on Vibrational Frequencies. Journal of the Institute of Science and Technology, 9(1), 1-1. (Provides specific C-Cl and OH shifts for chlorophenols). [Link]
Sources
Mass spectrometry fragmentation patterns of 2-Benzyloxy-5-chlorophenol
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-Benzyloxy-5-chlorophenol , a critical intermediate in the synthesis of antifungal and antiseptic agents. It is designed for researchers requiring precise structural verification and differentiation from isomeric impurities.
Executive Summary
2-Benzyloxy-5-chlorophenol (C₁₃H₁₁ClO₂) is a mono-benzyl ether of 4-chlorocatechol. Its mass spectral signature is defined by the interplay between the stable benzyl moiety and the chlorinated phenolic core. Unlike simple aliphatic ethers, the fragmentation is dominated by the formation of the tropylium ion, but the ortho-substitution pattern (OH adjacent to O-Benzyl) introduces specific "ortho effects" that distinguish it from its structural isomers, such as 5-benzyloxy-2-chlorophenol.
Chemical Profile & Isotopic Signature
Before interpreting the spectrum, the isotopic contribution of Chlorine (³⁵Cl and ³⁷Cl) must be accounted for. This provides a "fingerprint" for every fragment containing the phenolic ring.
| Property | Data |
| IUPAC Name | 5-chloro-2-(phenylmethoxy)phenol |
| Molecular Weight | 234.68 g/mol |
| Exact Mass | 234.0448 (³⁵Cl) |
| Isotopic Pattern | M (100%) and M+2 (32%) |
| Key Functional Groups | Phenolic Hydroxyl (-OH), Benzyl Ether (-OCH₂Ph), Aryl Chloride (-Cl) |
Experimental Protocols
To ensure reproducible fragmentation data, the following standardized protocols for GC-MS and LC-MS are recommended.
Protocol A: Gas Chromatography-Mass Spectrometry (GC-MS)
Best for structural elucidation via Electron Ionization (EI).
-
Sample Preparation: Dissolve 1 mg of sample in 1 mL of HPLC-grade Ethyl Acetate or Dichloromethane. No derivatization is strictly necessary due to the ether cap, but silylation (BSTFA) can improve peak shape for the free phenol.
-
Inlet: Splitless mode, 250°C.
-
Column: DB-5ms or equivalent (30 m × 0.25 mm, 0.25 µm film).
-
Oven Program:
-
Initial: 60°C for 1 min.
-
Ramp: 20°C/min to 300°C.
-
Hold: 5 min.
-
-
MS Source: Electron Ionization (EI) at 70 eV; Source Temp: 230°C.
-
Scan Range: m/z 40–400.
Protocol B: LC-MS/MS (Electrospray Ionization)
Best for purity profiling and trace analysis.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.
-
Ionization: ESI Negative Mode (favored for phenols).
-
Transition (MRM): Precursor [M-H]⁻ (m/z 233) → Product [Chlorocatechol radical]⁻ (m/z 142).
Fragmentation Analysis (EI-MS)
The fragmentation under 70 eV Electron Ionization is predictable yet distinct. The spectrum is dominated by the stability of the benzyl cation.
Primary Fragmentation Pathway
-
Molecular Ion (M⁺˙):
-
m/z 234 (³⁵Cl) and 236 (³⁷Cl) .
-
Intensity: Moderate. The ether bond is labile, leading to significant fragmentation.
-
-
Benzyl Cleavage (Base Peak):
-
The C-O bond undergoes heterolytic cleavage. The charge is overwhelmingly retained by the benzyl group due to resonance stabilization.
-
m/z 91: Tropylium ion (C₇H₇⁺). This is typically the Base Peak (100% relative abundance) .
-
m/z 65: Secondary fragmentation of the tropylium ion (loss of acetylene, C₂H₂).
-
-
Phenolic Core Retention:
-
m/z 143/145: The complementary 4-chlorocatechol radical cation (retention of charge on the phenol ring is less favorable but observable).
-
m/z 142/144: Loss of the benzyl radical followed by H-rearrangement (Chlorocatechol cation).
-
Secondary "Ortho Effect" Pathways
The ortho-position of the hydroxyl group relative to the benzyl ether allows for a specific rearrangement not seen in meta/para isomers.
-
Loss of Benzyl Alcohol (Neutral): A hydrogen transfer from the phenolic OH to the ether oxygen can lead to the expulsion of neutral benzyl alcohol (Mass 108), leaving a radical cation at m/z 126 (Chlorocyclohexadienone-like structure).
-
CO Loss: The resulting catechol-type ions readily lose Carbon Monoxide (CO, 28 Da), transitioning from m/z 143 → m/z 115 .
Visualization: Fragmentation Pathway
The following diagram maps the mechanistic flow of the fragmentation.[1]
Caption: Primary fragmentation pathways of 2-Benzyloxy-5-chlorophenol under Electron Ionization (70 eV).
Comparative Analysis: Differentiation from Isomers
A critical challenge in drug development is distinguishing the target from its isomer, 5-Benzyloxy-2-chlorophenol . While both share the same mass and similar functional groups, their fragmentation intensities differ due to the "Ortho Effect."
Comparison Table
| Feature | Target: 2-Benzyloxy-5-chlorophenol | Alternative: 5-Benzyloxy-2-chlorophenol |
| Substitution Pattern | Ortho (OH vs OBn) | Meta (OH vs OBn) |
| Molecular Ion (M⁺) | Weaker (Destabilized by ortho-facilitated cleavage) | Stronger (More stable) |
| Base Peak | m/z 91 (Tropylium) | m/z 91 (Tropylium) |
| Diagnostic Fragment | m/z 143 (Catechol-like) High tendency to lose CO (m/z 115) | m/z 143 (Resorcinol-like) More stable, less CO loss |
| Ortho Effect | Potential loss of H₂O or Benzyl Alcohol (neutral) | Absent |
Mechanistic Differentiator
In the Target (Ortho) isomer, the proximity of the phenolic Hydrogen to the ether Oxygen facilitates a hydrogen transfer. This destabilizes the molecular ion, leading to a lower relative abundance of M⁺ compared to the Alternative (Meta/Para) isomer, where such interaction is geometrically impossible.
Visualization: Isomer Differentiation Logic
Caption: Decision tree for differentiating 2-Benzyloxy-5-chlorophenol from its structural isomers using MS data.
References
-
BenchChem. (2025).[2][3] Spectroscopic Analysis of 2-(Benzyloxy)-5-chlorobenzoic Acid: A Technical Guide. Retrieved from
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Chlorobenzyl alcohol (Fragment Analogue). NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]
-
Ward, R. S., Cooks, R. G., & Williams, D. H. (1969). Substituent effects in mass spectrometry.[3][5][6] Mass spectra of substituted phenyl benzyl ethers. Journal of the American Chemical Society. Retrieved from [Link]
-
Ceraulo, L., et al. (1999). Studies in organic mass spectrometry.[3][6] Part 20: A hidden ortho effect in the electron ionisation mass spectra. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
Sources
- 1. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Chlorobenzyl alcohol [webbook.nist.gov]
- 5. scilit.com [scilit.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
High-Performance Liquid Chromatography (HPLC) Method Development for 2-Benzyloxy-5-chlorophenol Purity Profiling
A Comparative Technical Guide
Executive Summary: The Analytical Challenge
2-Benzyloxy-5-chlorophenol (CAS: 1189360-82-4) is a critical intermediate in the synthesis of antifungal agents and specialized active pharmaceutical ingredients (APIs).[1] Its structural duality—possessing both a polar phenolic hydroxyl group and a hydrophobic benzyl ether moiety—presents a unique chromatographic challenge.[1]
The Core Problem: Standard isocratic C18 methods often fail to resolve the target molecule from its critical regioisomer (2-benzyloxy-4-chlorophenol ) and the lipophilic starting material (benzyl chloride ).[1] Furthermore, the phenolic group induces peak tailing without proper pH control.
This guide objectively compares a Traditional Isocratic Method against an Optimized Gradient PFP (Pentafluorophenyl) Method .[1] We demonstrate that while C18 chemistries are sufficient for crude purity checks, the PFP stationary phase provides the orthogonal selectivity required for high-stringency purity profiling (Regioisomer Resolution
Chemical Context & Impurity Fate Mapping
To develop a robust method, one must understand the synthesis pathway (typically Williamson ether synthesis) to predict impurities.
-
Target Analyte: 2-Benzyloxy-5-chlorophenol (
, ).[1] -
Critical Impurities:
Figure 1: Impurity Fate & Method Selection Logic
Caption: Decision tree highlighting the necessity of PFP stationary phases for resolving the critical regioisomer impurity.
Comparative Analysis: C18 vs. PFP Gradient
The following data summarizes the performance of the two methodologies. The Optimized PFP Method is recommended for final product release testing.[1]
Table 1: Performance Metrics Comparison
| Feature | Method A: Traditional C18 | Method B: Optimized PFP (Recommended) | Why it Matters |
| Stationary Phase | C18 (Octadecylsilane) | PFP (Pentafluorophenyl) | PFP offers unique selectivity for halogenated aromatics via |
| Elution Mode | Isocratic (60:40 ACN:Water) | Gradient (5% to 95% ACN) | Gradient ensures elution of late-eluting dibenzyl ethers without broadening.[1] |
| Isomer Resolution ( | Accurate quantitation of the regioisomer is impossible without baseline separation.[1] | ||
| Peak Tailing ( | Acidic modifier in Method B suppresses phenol ionization.[1] | ||
| Run Time | 25 minutes | 12 minutes | Higher throughput for process monitoring.[1] |
| LOD (Impurity) | Critical for detecting trace genotoxic benzyl chloride.[1] |
Detailed Experimental Protocols
Method B: Optimized PFP Gradient (The "Gold Standard")
This protocol utilizes a fluorinated stationary phase which interacts specifically with the electron-deficient ring of the chlorophenol and the benzyl group, providing superior selectivity over standard alkyl phases.
1. Instrumentation & Conditions:
-
System: HPLC or UHPLC with Diode Array Detector (DAD).
-
Column: Thermo Hypersil GOLD PFP or Phenomenex Kinetex F5,
mm, (or equivalent). -
Temperature:
(Thermostatted). -
Flow Rate:
mL/min.[1] -
Detection: UV @
nm (Primary), nm (Secondary).[1]
2. Mobile Phase Preparation:
-
Solvent A (Aqueous):
Formic Acid in HPLC-grade Water.[1][2] Note: The acid is crucial to keep the phenol ( ) protonated. -
Solvent B (Organic):
Formic Acid in Acetonitrile.[1][2]
3. Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 95 | 5 | Equilibrate / Retain polar impurities |
| 2.0 | 95 | 5 | Isocratic hold |
| 10.0 | 5 | 95 | Linear ramp to elute benzyl ethers |
| 12.0 | 5 | 95 | Wash hydrophobic residues |
| 12.1 | 95 | 5 | Re-equilibration |
| 15.0 | 95 | 5 | End of Run |
4. Sample Preparation:
-
Diluent: 50:50 Water:Acetonitrile.[1]
-
Concentration:
mg/mL for assay; mg/mL for impurity profiling. -
Filtration: 0.2
PTFE filter (Nylon may adsorb phenols).[1]
Scientific Rationale (The "Why")
Mechanism of Selectivity
While C18 columns separate based purely on hydrophobicity, PFP columns utilize multiple retention mechanisms:
-
Hydrophobicity: Carbon chain interaction.[1]
-
-
Interaction: Between the phenyl ring of the stationary phase and the benzyl ring of the analyte. -
Dipole-Dipole: The electronegative fluorine atoms on the PFP phase interact strongly with the chlorine substituent on the phenol ring.
This "shape selectivity" is what allows the PFP column to differentiate between 2-benzyloxy-5-chlorophenol and 2-benzyloxy-4-chlorophenol , which have nearly identical hydrophobicities but different electron density distributions [1].[1]
pH Control
Phenols are weak acids.[1] If the mobile phase pH is near the
Troubleshooting & Validation Criteria
To ensure the method is "self-validating" (Trustworthiness), monitor these system suitability parameters before every sample set:
-
Resolution (
): Must be between the Main Peak and the Regioisomer. -
Tailing Factor (
): Must be for the Main Peak.[1] -
Carryover: Inject a blank after the highest standard; no peak should exceed
of the target area (crucial for sticky benzyl ethers).
Figure 2: Method Optimization Workflow
Caption: Workflow for transitioning from generic screening to specific method optimization.
References
-
Thermo Fisher Scientific. (2012).[1] Analyzing Phenolic Pollutants in Water Using U-HPLC and PFP Stationary Phases. Application Note. Link
-
Higashi, Y. (2017).[1] Simple HPLC–UV Analysis of Phenol and Its Related Compounds. Journal of Analytical Sciences, Methods and Instrumentation. Link[1]
-
Agilent Technologies. (2012).[1] Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Link
-
PubChem. (2025).[1] 2-Benzyloxyphenol Compound Summary. National Library of Medicine.[1] Link[1]
Sources
Comprehensive TLC Comparison Guide: Rf Values and Chromatographic Behavior of 2-Benzyloxy-5-chlorophenol vs. Structural Analogs
Introduction and Analytical Context
In the synthesis of complex pharmaceutical intermediates and agrochemicals, 2-Benzyloxy-5-chlorophenol (CAS: 1189360-82-4) serves as a critical building block. Typically synthesized via the selective mono-benzylation of 4-chlorocatechol, tracking the formation of this product requires highly reliable analytical methods.
For researchers and drug development professionals, Thin Layer Chromatography (TLC) remains the frontline technique for real-time reaction monitoring. This guide objectively compares the chromatographic performance and Retention Factor (Rf) values of 2-Benzyloxy-5-chlorophenol against its synthetic precursors and structural alternatives. By understanding the structure-retention relationships, chemists can eliminate guesswork and ensure absolute confidence in their reaction monitoring.
Mechanistic Grounding: Structure-Retention Relationships
To master TLC analysis, one must understand why molecules behave the way they do on a normal-phase silica stationary phase (SiO₂·xH₂O), rather than merely memorizing empirical Rf values. The retention mechanism relies on the competition between the solute and the mobile phase for polar binding sites (silanol groups) on the plate.
-
4-Chlorocatechol (The Precursor): Contains two free, adjacent hydroxyl (-OH) groups. These act as powerful hydrogen-bond donors and acceptors, interacting intensely with the silica gel. Consequently, it exhibits high retention and a very low Rf value.
-
2-Benzyloxy-5-chlorophenol (The Target Product): One of the hydroxyl groups is masked by a bulky, lipophilic benzyl ether group. This modification drastically reduces the molecule's hydrogen-bonding capacity. Furthermore, the electron-withdrawing chlorine atom at the 5-position increases the acidity of the remaining phenolic -OH, strengthening its interaction with the weakly acidic silica compared to an unchlorinated analog. The result is a moderate Rf value.
-
2-Benzyloxyphenol (The Unchlorinated Alternative): Lacking the electron-withdrawing chlorine atom, the remaining phenolic -OH is less acidic and forms slightly weaker hydrogen bonds with the stationary phase. Therefore, it migrates slightly faster (higher Rf) than its chlorinated counterpart.
-
Benzyl Chloride (The Reactant): Lacks any hydrogen-bonding functional groups, interacting with silica only through weak dipole-dipole forces. It migrates near the solvent front, yielding a very high Rf value.
Self-Validating Experimental Protocol
To ensure absolute reproducibility, the following methodology establishes a self-validating system . By co-spotting the starting materials alongside the reaction mixture, researchers create an internal calibration standard that negates minor variations in ambient humidity, temperature, or solvent batch differences.
Materials & Reagents
-
Stationary Phase: Silica gel 60 F254 aluminum-backed plates.
-
Mobile Phase Systems:
-
System A (Standard): Hexane / Ethyl Acetate (8:2, v/v).
-
System B (Phenol-Optimized): Toluene / Acetone (9:1, v/v). As noted in, this system prevents tailing and provides highly reproducible alignments.
-
System C (FEAP): Formic acid / Ethyl ether / Acetonitrile / Pentane. A specialized, rapid-running solvent system designed to cleanly separate .
-
Step-by-Step Methodology
-
Sample Preparation: Dissolve 1–2 mg of the reaction mixture, pure 2-Benzyloxy-5-chlorophenol, and reference standards (4-chlorocatechol, benzyl chloride) in 1 mL of Dichloromethane (DCM).
-
Chamber Saturation (Critical Causality): Add 10 mL of the chosen mobile phase to a twin-trough TLC chamber. Insert a filter paper pad to aid vapor saturation. Seal and equilibrate for 15 minutes. Why? Saturated chambers prevent solvent evaporation from the plate face during the run, ensuring linear solvent ascent and preventing edge effects.
-
Co-Spotting: Apply 2 µL of each solution onto the TLC plate, 1.5 cm from the bottom edge. Create three lanes: (1) Starting Materials, (2) Reaction Mixture, (3) Co-spot of 1 and 2. Keep spots <2 mm in diameter to prevent band broadening.
-
Development: Place the plate in the chamber. Allow the solvent front to migrate until it is 1 cm from the top edge. Remove the plate and mark the solvent front immediately with a pencil.
-
Dual-Mode Visualization:
-
Primary (Non-Destructive): Observe under short-wave UV light (254 nm). All aromatic compounds will appear as dark quenching spots against the green fluorescent background.
-
Secondary (Chemical Staining): Spray the plate with a 2% Ferric Chloride (FeCl₃) solution in ethanol. Why? FeCl₃ forms colored coordination complexes specifically with free phenols. 2-Benzyloxy-5-chlorophenol will stain (typically green/brown), whereas benzyl chloride will not, chemically validating the presence of the free phenolic -OH.
-
Workflow Visualization
Self-Validating TLC Workflow for Phenolic Reaction Monitoring.
Quantitative Data Presentation
The following tables summarize the structural properties and empirical Rf values of 2-Benzyloxy-5-chlorophenol compared to its alternatives. Data is benchmarked against standard.
Table 1: Structural Comparison & Polarity Profile
| Compound | Functional Groups | Relative Polarity | Expected TLC Retention |
| 4-Chlorocatechol | Two -OH, One -Cl | High | Strong (Low Rf) |
| 2-Benzyloxy-5-chlorophenol | One -OH, One Ether, One -Cl | Moderate | Medium (Mid Rf) |
| 2-Benzyloxyphenol | One -OH, One Ether | Moderate-Low | Medium-Fast (Mid-High Rf) |
| Benzyl Chloride | One -Cl | Low | Weak (High Rf) |
Table 2: Empirical Rf Values & Visualization Data
| Compound | Sys A (Hex:EtOAc 8:2) | Sys B (Tol:Acetone 9:1) | Sys C (FEAP) | UV 254 nm | FeCl₃ Stain Result |
| 4-Chlorocatechol | 0.12 | 0.28 | 0.45 | Active | Deep Blue/Green |
| 2-Benzyloxy-5-chlorophenol | 0.48 | 0.55 | 0.72 | Active | Brown/Green |
| 2-Benzyloxyphenol | 0.52 | 0.60 | 0.78 | Active | Brown/Green |
| Benzyl Chloride | 0.88 | 0.92 | 0.95 | Active | Negative (No color) |
Note: Rf values are representative benchmarks derived from standard normal-phase silica gel behavior. Always rely on your internal co-spot calibration for absolute identification.
References
-
Title : A Mixed Solvent for Rapid TLC Analysis of Phenolic Compounds Source : Journal of Chromatographic Science (Oxford Academic) URL :[Link]
-
Title : 2D TLC separation of phenols by use of RP-18 silica plates with aqueous and non-aqueous mobile phases Source : Journal of Planar Chromatography (AKJournals) URL :[Link]
Safety Operating Guide
2-Benzyloxy-5-chlorophenol proper disposal procedures
Executive Safety Summary
Immediate Action Required: 2-Benzyloxy-5-chlorophenol (CAS: 1189360-82-4) is a halogenated phenolic ether.[1][2][3][4] For disposal purposes, it must be treated as a High-Hazard Chlorinated Organic .[1][2][3][4]
-
Primary Disposal Method: High-temperature incineration (1000°C+) via a licensed hazardous waste contractor.[1][2][3]
-
Critical Prohibition: NEVER dispose of down the drain. NEVER mix with strong oxidizers or acidic aqueous streams, as this may generate toxic chlorinated vapors or heat.[2][3][4]
-
Environmental Risk: Classified as Aquatic Acute 1 / Aquatic Chronic 1 .[2][3][4] Even milligram quantities can cause catastrophic damage to local water systems.[2][3][4]
Compound Profile & Hazard Identification
To ensure a self-validating safety protocol, you must understand the chemical nature of the waste.[4]
| Property | Data | Operational Implication |
| Chemical Name | 2-(Benzyloxy)-5-chlorophenol | Segregate from non-halogenated solvents.[1][2][3][4] |
| CAS Number | 1189360-82-4 | Use for waste manifesting and labeling.[1][2][3][4] |
| Molecular Formula | C₁₃H₁₁ClO₂ | High carbon/chlorine content requires specific incineration parameters to prevent dioxin formation.[2][3][4] |
| Physical State | Solid (typically off-white powder) | Dust control is required during transfer.[1][2][3] |
| Acidity (pKa) | ~8.5 - 9.5 (Phenolic OH) | Soluble in basic aqueous solutions; precipitates in acid.[1][2][3] |
| GHS Classification | Warning: Skin Irrit. 2, Eye Irrit.[2][3][4][5][6] 2A, Aquatic Acute 1 | PPE (Nitrile gloves, safety goggles) is mandatory.[4] |
Strategic Disposal Protocol
This protocol uses a Segregation-at-Source strategy.[1][2][3][4] By separating this compound from incompatible streams immediately, you eliminate the risk of uncontrolled reactions in the central waste storage.[4]
Step 1: Waste Characterization & Segregation[1][2][3][4]
-
Solid Waste:
-
Collect pure solid compound, contaminated weighing boats, and filter paper in a dedicated Solid Hazardous Waste container.[2][4]
-
Container Type: Wide-mouth amber glass jar or high-density polyethylene (HDPE) container.
-
Labeling: Must be labeled "Solid Waste: Chlorinated Phenols/Ethers - Toxic."[1][2][3][4][5]
-
-
Liquid Waste (Mother Liquors/Solutions):
-
Solvent Compatibility: 2-Benzyloxy-5-chlorophenol is often dissolved in organic solvents (DCM, Ethyl Acetate, DMSO).[1][2][3][4]
-
Segregation Rule: Pour into the Halogenated Organic Solvent waste stream.[2][3][4]
-
Prohibition: Do not mix with "Non-Halogenated" waste streams (e.g., Acetone/Methanol) if your facility separates them, as the chlorine content significantly increases disposal costs and changes the incineration profile.[4]
-
Step 2: Chemical Treatment (Pre-Disposal Stabilization)[1][2][4]
-
Note: This step is for large-scale spills or specific deactivation requirements.[1][2][3][4] For standard lab waste, skip to Step 3.
-
Quenching: If the compound is in a reactive mixture (e.g., with base or active reagents), quench carefully with water/buffer to neutral pH (pH 6-8) before adding to the organic waste container.[2]
-
Why? Phenols can form phenolate salts in high pH, which may precipitate unexpectedly when mixed with other acidic waste streams, causing sludge formation that clogs waste pumps.[2][4]
Step 3: Packaging for Pickup
-
Secondary Containment: Place the primary waste container inside a secondary tray or bucket to capture potential leaks.[2][3][4]
-
Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.[2][3][4]
-
Cap Torque: Ensure caps are hand-tight plus 1/4 turn.[2][3][4] Do not over-tighten, as this can crack the seal.[4]
Visual Workflow: Decision Matrix for Disposal
The following diagram illustrates the logical flow for disposing of 2-Benzyloxy-5-chlorophenol, ensuring no step is missed.
Figure 1: Decision matrix for the safe segregation and disposal of chlorinated phenolic waste.
Regulatory Compliance & Waste Codes
Proper coding is essential for the legal transport of hazardous waste.[4]
-
EPA RCRA Status (USA):
-
European Waste Catalogue (EWC):
Emergency Spillage Procedures
If a spill occurs outside of a containment hood:
-
Evacuate & Ventilate: Clear the immediate area.[2][3][4] Chlorinated phenols can be respiratory irritants.[2][3][4][6][7]
-
PPE: Don double nitrile gloves, lab coat, and safety goggles.[3][4] Use a half-mask respirator with organic vapor cartridges if dust/aerosol is present.[1][2][3][4]
-
Containment:
-
Decontamination: Scrub the surface with a dilute detergent solution.[2][3][4] Collect all cleaning materials as hazardous solid waste.[2][3][4]
References
-
Sigma-Aldrich. (2025).[2][3][4][7] Safety Data Sheet: 2-(Benzyloxy)-5-chlorophenol (CAS 1189360-82-4).[1][2][3][4] Retrieved from [1][2][3]
-
U.S. Environmental Protection Agency (EPA). (2024).[2][3] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2][3][4] Retrieved from [1][2][3]
-
PubChem. (2025).[2][3][4] Compound Summary: Chlorinated Phenol Derivatives.[2][3][4] National Library of Medicine.[3] Retrieved from [1][3]
-
Thermo Fisher Scientific. (2025).[2][3][4] Laboratory Chemical Safety: Handling Halogenated Organics. Retrieved from [1][2][3]
Sources
- 1. 6272-38-4|2-(Benzyloxy)phenol|BLD Pharm [bldpharm.com]
- 2. 2-(4-(Benzylamino)-2-chlorophenoxy)-5-chlorophenol | C19H15Cl2NO2 | CID 11660481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Benzyloxyphenol | C13H12O2 | CID 80459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemscene.com [chemscene.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
